molecular formula C11H12N2OS B1637500 Mth-DL-phenylalanine

Mth-DL-phenylalanine

Cat. No.: B1637500
M. Wt: 220.29 g/mol
InChI Key: YJCYEQCFHGHYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mth-DL-phenylalanine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mth-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mth-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-benzyl-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-13-10(14)9(12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)

InChI Key

YJCYEQCFHGHYRN-UHFFFAOYSA-N

SMILES

CN1C(=O)C(NC1=S)CC2=CC=CC=C2

Canonical SMILES

CN1C(=O)C(NC1=S)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Conformational constraints of alpha-methyl-phenylalanine derivatives

Engineering Peptidomimetics: Conformational Constraints and Applications of -Methyl-Phenylalanine Derivatives

Executive Summary

Peptides are inherently flexible molecules, a characteristic that often leads to poor receptor selectivity, high entropic penalties upon target binding, and high susceptibility to proteolytic degradation. The introduction of




Mechanistic Principles of Conformational Constraints

The substitution of the





Ramachandran Preferences: Unlike natural L-phenylalanine, which can access a broad range of







Causality in Design: This restriction is highly predictable and acts as a structural nucleator. When incorporated into a sequence,

11



22

ConformationalLogicAL-Phenylalanine(Flexible Backbone)Bα-Methylation(Steric Hindrance)A->B Structural ModificationCα-MePhe(Restricted Ramachandran Space)B->C Restricts φ/ψ AnglesDStabilizes 3_10 Helices& β-TurnsC->D NucleatesEActs as β-Sheet BreakerC->E Disrupts FibrilsFPrevents ProteaseActive Site BindingC->F Enhances Stability

Logical flow of

Proteolytic Stability and Pharmacokinetics

A primary limitation of peptide therapeutics is rapid degradation by endogenous proteases (e.g., chymotrypsin, which cleaves adjacent to aromatic residues like Phe).

Mechanism of Resistance: Proteases require the peptide backbone to adopt an extended conformation to fit into the catalytic cleft. The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



3

Empirical Evidence: Studies utilizing

44
Table 1: Comparative Proteolytic Stability of Phenylalanine vs. -MePhe Derivatives
Peptide ModificationTarget ProteaseConformational StateHalf-Life (

)
Mechanistic Outcome
Standard L-PheChymotrypsin / SerumExtended / Flexible< 30 minutesRapid cleavage at scissile bond

-MePhe Substituted
Chymotrypsin / SerumRestricted (

/ Turn)
> 24 hoursSteric exclusion from

subsite
Fluorinated

-MePhe
Cathepsin / SerumHighly Restricted> 48 hoursEnhanced hydrophobic shielding

Applications in Drug Development

The dual benefits of conformational pre-organization and metabolic stability make

  • Opioid Receptor Ligands: The incorporation of

    
    -MePhe into opioid peptides (e.g., H-Tyr-NMePhe-Phe-Phe-NH2) significantly alters receptor selectivity. The5[5] over the 
    
    
    -opioid receptor (DOR), shifting it to a full agonist in vivo[6].
  • SH2 Domain Inhibitors: In the design of Grb2 SH2 domain-binding peptides,

    
    -MePhe-based phosphotyrosyl mimetics have been utilized. The rigidified backbone decreases the entropic penalty of binding, yielding7[7].
    

Experimental Workflows: Synthesis and Incorporation

Synthesizing peptides containing


Protocol: Optimized SPPS Coupling for Sterically Hindered -MePhe

To overcome steric hindrance, highly reactive coupling reagents (e.g., HATU) and specialized parameters are required. This protocol is designed as a self-validating system: the use of the Kaiser test ensures the primary amine is fully reacted before proceeding.

  • Resin Preparation: Swell the Fmoc-protected resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for

    
     minutes. Wash thoroughly with DMF (
    
    
    ) to remove residual base.
  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-

    
    -MePhe-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIEA). Allow pre-activation for exactly 2 minutes to form the highly reactive active ester.
    
  • Coupling: Add the activated amino acid solution to the resin. Due to steric hindrance,8[8].

  • Validation (Critical Step): Perform a Kaiser test on a micro-cleaved bead. A colorless/yellow bead indicates successful coupling (absence of free amines). If the bead turns blue, the coupling has failed, and Step 4 must be repeated with fresh reagents.

  • Capping: Treat the resin with a solution of acetic anhydride/DIEA in DMF to cap any unreacted chains, preventing the formation of complex deletion sequences during subsequent cycles.

SPPSWorkflowStep1Step 1: Deprotection20% Piperidine in DMFStep2Step 2: ActivationFmoc-α-MePhe-OH + HATU + DIEAStep1->Step2Step3Step 3: Extended CouplingMicrowave (65°C, 30 min) or RT (24h)Step2->Step3Step4Step 4: ValidationKaiser Test (Yellow = Pass, Blue = Fail)Step3->Step4Step4->Step3 Fail (Re-couple)Step5Step 5: CappingAcetic Anhydride / DIEAStep4->Step5 Pass

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered α-MePhe.

References

  • Design and synthesis of conformationally constrained Grb2 SH2 domain binding peptides employing alpha-methylphenylalanyl based phosphotyrosyl mimetics PubMed / NIH [Link]

  • Design, Synthesis, and Optimization of Opioid Receptor Peptidomimetics ResearchGate[Link]

  • US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation Google P
  • Sequence-Dependent Self-Assembly and Structural Diversity of Islet Amyloid Polypeptide-Derived β-Sheet Fibrils PubMed Central / NIH[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains PubMed Central / NIH[Link]

  • Room temperature ionic liquids (RTIL's) are convenient solvents for peptide synthesis! ResearchGate[Link]

  • 3-Phenylpipecolic Acid. A Constrained Phenylalanine Analogue Suitably Protected for SolidPhase Peptide Synthesis ResearchGate [Link]

Stereochemical characteristics of DL-alpha-methylphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemical Characteristics of DL-alpha-methylphenylalanine

Foreword

In the landscape of pharmaceutical development and nuanced biochemical research, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. DL-alpha-methylphenylalanine (α-MePhe), a synthetic amino acid, stands as a quintessential example of this principle. As a racemic mixture, it comprises two non-superimposable mirror-image isomers—enantiomers—whose individual interactions with the chiral environment of a biological system can elicit dramatically different, and sometimes opposing, effects. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of the stereochemical characteristics of DL-alpha-methylphenylalanine, grounded in both theoretical principles and field-proven analytical strategies. Herein, we dissect the causality behind experimental choices, offering self-validating protocols and a robust framework for the confident resolution, characterization, and application of these critical stereoisomers.

Chapter 1: The Foundational Stereochemistry of α-Methylphenylalanine

DL-alpha-methylphenylalanine is a structural analogue of the proteinogenic amino acid phenylalanine, distinguished by a methyl group at the alpha-carbon (α-carbon).[1][2] This substitution creates a chiral center, giving rise to two enantiomers: (S)-α-methylphenylalanine (the L-form) and (R)-α-methylphenylalanine (the D-form).[3][4] The racemic mixture, DL-α-methylphenylalanine, contains equal amounts of these two enantiomers.[2]

Like other amino acids, α-MePhe exists as a zwitterion at physiological pH, possessing both a protonated amino group and a deprotonated carboxyl group.[3] The presence of the phenyl group lends it hydrophobic characteristics, influencing its solubility and interactions.[3] However, it is the three-dimensional arrangement around the α-carbon that dictates its unique biological signature. The addition of the methyl group, compared to native phenylalanine, introduces steric hindrance that can significantly alter its binding affinity for enzymes and transporters.

G cluster_enantiomers Enantiomers S-form (S)-α-Methylphenylalanine (L-form) R-form (R)-α-Methylphenylalanine (D-form) Racemate DL-α-Methylphenylalanine (Racemic Mixture) Racemate->S-form 50% Racemate->R-form 50% G cluster_pathway Catecholamine Synthesis Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine PAH Phenylalanine Hydroxylase TH Tyrosine Hydroxylase aMePhe α-Methylphenylalanine aMePhe->PAH aMePhe->TH

Caption: Inhibition of key enzymes in amino acid metabolism by α-MePhe.

Chapter 3: Analytical Methodologies for Enantiomeric Resolution

The resolution of the DL-racemate into its constituent enantiomers is the cornerstone of its stereochemical characterization. The choice of method depends on the analytical goal, whether it is quantitative analysis of enantiomeric excess (e.e.), preparative isolation of pure isomers, or absolute configuration assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantioseparation, offering high resolution, sensitivity, and reproducibility. [5]The fundamental principle involves creating a transient diastereomeric relationship between the enantiomers and a chiral selector, leading to differential retention times. [6]

G cluster_main Chiral HPLC Approaches for α-MePhe cluster_direct Direct Method cluster_indirect Indirect Method cluster_ligand Ligand-Exchange start DL-α-MePhe Sample direct_col Chiral Stationary Phase (CSP) start->direct_col indirect_deriv Derivatization (e.g., Marfey's Reagent) start->indirect_deriv ligand_col Achiral Stationary Phase start->ligand_col end_d Separated D- & L-Enantiomers direct_col->end_d indirect_col Achiral Stationary Phase indirect_deriv->indirect_col end_i Separated Diastereomers indirect_col->end_i end_l Separated D- & L-Enantiomers ligand_col->end_l ligand_mob Chiral Mobile Phase (e.g., Cu(II)-L-Phe) ligand_mob->ligand_col

Caption: Workflow comparison of three primary chiral HPLC methodologies.

Method 1: Direct Separation with Chiral Stationary Phases (CSPs)

  • Causality: This is the most straightforward approach. The stationary phase is functionalized with a chiral selector that interacts differently with each enantiomer through mechanisms like hydrogen bonding, π-π stacking, and steric hindrance. For α-methylated amino acids, teicoplanin-based (e.g., Chirobiotic T) and other polysaccharide-based CSPs have proven highly effective. [7][8]The Crownpak CR(+) column, while effective for many amino acids, may co-elute α-methylated analogues. [7][8]* Experimental Protocol: Separation on a Teicoplanin-Based CSP

    • Column: Chirobiotic T (or equivalent macrocyclic glycopeptide-based CSP).

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer or water. The exact ratio is critical for resolution and must be optimized.

    • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Sample Preparation: Dissolve a known quantity of DL-α-MePhe in the mobile phase to a final concentration suitable for UV detection (e.g., 0.1-1.0 mg/mL).

    • Injection and Elution: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Data Analysis: Integrate the peak areas of the two separated enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (% e.e.).

Method 2: Indirect Separation via Pre-Column Derivatization

  • Causality: This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase like a C18 column. Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (Marfey's reagent, FDAA) is a widely used CDA for amino acids. [7][8][9]* Experimental Protocol: Derivatization with Marfey's Reagent (FDAA)

    • Reaction Setup: In a microvial, dissolve ~50 µg of DL-α-MePhe in 100 µL of 1M NaHCO₃.

    • Derivatization: Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

    • Quenching: After incubation, cool the vial to room temperature and neutralize the reaction by adding 100 µL of 2M HCl.

    • Sample Preparation for HPLC: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase (e.g., 50:50 acetonitrile:water).

    • HPLC Analysis: Inject the sample onto a standard C18 column and elute using a suitable gradient of acetonitrile and water, monitoring with a UV detector (e.g., 340 nm). The two resulting peaks correspond to the L-D and L-L diastereomers.

Method 3: Chiral Ligand-Exchange Chromatography (CLEC)

  • Causality: CLEC utilizes a chiral ligand, typically an amino acid, complexed with a metal ion (e.g., Cu²⁺) in the mobile phase. This chiral complex forms transient, diastereomeric ternary complexes with the enantiomers of the analyte. The differing stability of these ternary complexes leads to different retention times on a conventional achiral column (e.g., C18). [10]This method is often cost-effective as it avoids expensive chiral columns.

  • Experimental Protocol: CLEC using a Copper(II)-L-Phenylalanine Complex

    • Mobile Phase Preparation: Prepare an aqueous mobile phase containing L-phenylalanine (e.g., 8 mM) and cupric sulfate (e.g., 4 mM). Adjust the pH to an optimal value (e.g., 3.2) and add an organic modifier like methanol (e.g., 20% v/v). [10] 2. System Setup: Use a conventional C18 column and set the column temperature (e.g., 20°C). [10] 3. Equilibration & Analysis: Equilibrate the column and inject the DL-α-MePhe sample, following the general HPLC procedure described above. The separation is an enthalpy-controlled process, making temperature a critical parameter. [10]

      Parameter Direct (CSP) Indirect (Derivatization) Ligand-Exchange (CLEC)
      Chiral Selector In Stationary Phase Derivatizing Agent (Reagent) In Mobile Phase
      Column Type Chiral (e.g., Chirobiotic T) Achiral (e.g., C18) Achiral (e.g., C18)
      Sample Prep Simple Dissolution Chemical Reaction Required Simple Dissolution
      Key Advantage Direct analysis, no sample alteration Uses standard columns Cost-effective, uses standard columns

      | Key Consideration | High cost of chiral columns | Potential for side reactions | Mobile phase complexity, metal ions |

Spectroscopic and Other Analytical Methods

While HPLC is used for separation and quantification, other techniques are vital for structural confirmation and absolute configuration determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. [11]To distinguish between enantiomers, one can use a chiral derivatizing agent like Mosher's acid to form diastereomers, which will exhibit distinct chemical shifts in the NMR spectrum, particularly for nuclei near the chiral center. [5][12]This allows for both the determination of enantiomeric excess and the assignment of absolute configuration.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. [13]Enantiomers produce mirror-image CD spectra, providing a definitive confirmation of their stereochemical identity. [14]While not typically used for quantification of mixtures, it is an excellent qualitative tool for verifying the identity of a purified enantiomer.

  • X-ray Crystallography: This is the unequivocal "gold standard" for determining the absolute three-dimensional structure of a molecule. [5]By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer, the precise spatial arrangement of every atom can be mapped, providing an unambiguous assignment of its R/S configuration. [15]

Chapter 4: Synthesis and Preparative Scale Considerations

While analytical methods focus on separating small quantities, obtaining pure enantiomers for research or as pharmaceutical precursors requires different strategies.

  • Asymmetric Synthesis: Modern organic chemistry offers sophisticated methods for synthesizing a single enantiomer directly, avoiding the need for resolution. [16]These approaches, such as metallaphotoredox catalysis, can provide high yields and excellent enantiopurity (high % e.e.). [17]* Preparative Chromatography: For resolving existing racemic mixtures on a larger scale, analytical HPLC methods can be scaled up to preparative chromatography. Techniques like Supercritical Fluid Chromatography (SFC) are also gaining prominence for preparative chiral separations, offering faster separations and reduced solvent consumption compared to traditional HPLC. [18]* Classical Resolution: This involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. [19][20]While a more traditional method, it can be effective for large-scale production.

Conclusion

The stereochemical characteristics of DL-alpha-methylphenylalanine are a clear illustration of chirality's central role in the molecular sciences. Its racemic nature masks the distinct biological profiles of its D- and L-enantiomers, whose activities as enzyme inhibitors have made them valuable tools in neuroscience and metabolic disease research. A thorough understanding and mastery of analytical techniques—from the versatile and quantitative power of chiral HPLC to the definitive structural elucidation offered by NMR and X-ray crystallography—are indispensable for any scientist working with this compound. The choice of methodology is a strategic decision guided by the research objective, whether it is routine quality control, mechanistic study, or the synthesis of enantiopure materials for next-generation therapeutics. As our ability to manipulate and analyze chiral molecules continues to advance, the targeted application of specific stereoisomers like (R)- and (S)-α-methylphenylalanine will undoubtedly unlock new avenues in drug discovery and biochemical investigation.

References

  • Jia, D.-X., Ai, Z.-G., Xue, Y.-P., & Zheng, Y.-G. (2014). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Analytical and Bioanalytical Chemistry, 406(29), 7687–7694. [Link]

  • Davis, F. A., & Zhou, P. (1999). Asymmetric synthesis of alpha-methylphosphophenylalanine derivatives using sulfinimine-derived enantiopure aziridine-2-phosphonates. Organic Letters, 1(7), 1053–1055. [Link]

  • Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]

  • Péter, A., Olajos, E., Casimir, R., Tourwé, D., Broxterman, Q. B., Kaptein, B., & Armstrong, D. W. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A, 871(1-2), 105–113. [Link]

  • Joe, C. L., & MacMillan, D. W. C. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2017). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]

  • Taub, F., & Johnson, T. C. (1975). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Pharmacology, 24(21), 1965-1970. [Link]

  • van de Streek, J., & Motherwell, S. (2005). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 5(5), 1859-1865. [Link]

  • Torchiana, M. L., Porter, C. C., Stone, C. A., & Hanson, H. M. (1970). Some biochemical and pharmacological actions of -methylphenylalanine. Biochemical Pharmacology, 19(5), 1601-1614. [Link]

  • Ross, D. S., & Danishefsky, S. J. (2023). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Alpha-methylphenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Fadel, A., & Seebach, D. (1985). Resolution of DL-.alpha.-methylphenylalanine. Journal of Medicinal Chemistry. [Link]

  • Albertson, N. F. (1950). α-Methyl α-Amino Acids. II.1 Derivatives of DL-Phenylalanine. Journal of the American Chemical Society, 72(6), 2594-2597. [Link]

  • Mindt, M., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4066. [Link]

  • Kim, H. J., & Kim, H. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Bulletin of the Korean Chemical Society, 31(11), 3417-3419. [Link]

  • Péter, A., Olajos, E., Casimir, R., Tourwé, D., Broxterman, Q. B., Kaptein, B., & Armstrong, D. W. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A, 871(1-2), 105–13. [Link]

  • ChemSrc. (n.d.). a-methyl-D-phenylalanine. Retrieved from [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 257-266. [Link]

  • Nogle, L. M., Mann, C. W., Watts, W. L., Jr, & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909. [Link]

  • Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

  • Wang, Y., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. [Link]

  • Avison, M. J., Hetherington, H. P., & Shulman, R. G. (1985). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Cerebral Blood Flow and Metabolism, 5(Suppl 1), S581-S582. [Link]

  • Weissbuch, I., & Lahav, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Israel Journal of Chemistry, 55(8), 863-873. [Link]

  • Greenstein, J. P. (1954). The resolution of racemic alpha-amino acids. Advances in Protein Chemistry, 9, 121-202. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Evans, D. A., & Sjogren, E. B. (1987). Racemization and resolution of α-amino acids.
  • Gabelica, V., & De Pauw, E. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 73(13), 3290-3294. [Link]

  • Hirst, J. D., & Cole, D. J. (2014). Quantitative first principles calculations of protein circular dichroism in the near-ultraviolet. Faraday Discussions, 169, 239-251. [Link]

  • LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. [Link]

  • ResearchGate. (n.d.). Circular dichroism spectra of monomers A-D-Phe (---) and A-L-Phe (——) in distilled water, in various conformations. Retrieved from [Link]

  • Bio NMR spectroscopy. (n.d.). University of Warwick. Retrieved from [Link]

  • Yamada, H., et al. (1984). Process for preparing L-α-methylphenyl alanines.
  • Nartowski, K. P., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(3), 1635-1644. [Link]

  • Britton, R. A., & Tabacco, S. A. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using multinuclear Mosher analysis. Tetrahedron Letters, 65, 152825. [Link]

  • Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Quarterly Reviews of Biophysics, 55, e12. [Link]

  • Soubias, O., & Jelinek, R. (2012). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 89(9), 1184-1187. [Link]

Sources

Bioavailability profiles of methylated phenylalanine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Bioavailability Profiles of Methylated Phenylalanine Analogs: A Technical Guide

Executive Summary Methylation of phenylalanine (Phe) is a precision engineering strategy in medicinal chemistry, utilized to modulate the pharmacokinetic (PK) landscape of peptidomimetics and small-molecule tracers.[1] This guide analyzes the three primary methylation vectors—


-methylation, 

-methylation, and Ring-methylation—and their distinct impacts on bioavailability.[1] While

-methylation primarily arrests metabolic degradation via steric hindrance of catabolic enzymes (e.g., phenylalanine hydroxylase),

-methylation serves as a "molecular shield" against proteolysis and enhances passive membrane permeability by reducing hydrogen bond donor counts.[1] Ring-methylation modulates transporter affinity, specifically targeting the Large Neutral Amino Acid Transporter 1 (LAT1) for blood-brain barrier (BBB) traversal.[1][2]

Part 1: Structural Classes & Physicochemical Impact[2]

To engineer bioavailability, one must first understand the structural levers available. We categorize methylated Phe analogs into three distinct classes, each offering a unique PK advantage.

Analog ClassStructural ModificationPrimary PK EffectMechanism of Action

-Methyl-Phe
Methyl group replaces

-hydrogen
Metabolic Stability Steric blockade of PLP-dependent enzymes and aminopeptidases.[1][2]

-Methyl-Phe
Methyl group on amino nitrogenPermeability Reduction of H-bond donors; disruption of solvation shell ("Umbrella Effect").[1][2]
Ring-Methyl-Phe Methyl group on phenyl ring (2, 3, or 4 position)Transporter Affinity Modulation of lipophilicity and

-stacking interactions within the LAT1 binding pocket.[1][2]
Physicochemical Shifts[2][3]
  • Lipophilicity (LogP): Methylation generally increases lipophilicity.[2] However, the position dictates the magnitude.

    
    -methylation has the most profound effect on membrane permeability because it removes a polarity-inducing hydrogen bond donor (NH), effectively "masking" the polar backbone.[1]
    
  • Conformational Constraint:

    
    -methylation introduces severe steric constraints (
    
    
    
    torsion angles), forcing the backbone into helical or turn conformations that are often unrecognized by proteolytic enzymes.[1]

Part 2: Membrane Permeability & Transport Mechanisms

Transport across biological membranes is the rate-limiting step for bioavailability.[1][2] For Phe analogs, this is a competition between Active Transport (LAT1) and Passive Diffusion .[1][2]

The LAT1 Gateway (Active Transport)

The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is the primary gatekeeper for Phe entry into the brain and tumor cells.

  • 
    -Methyl-Phe:  Remains a competent substrate for LAT1.[1][2] It is actively transported across the BBB, making it an ideal scaffold for CNS-active agents or PET tracers.[1]
    
  • Ring-Methylation:

    • Meta (3-Me-Phe) substitution often enhances affinity due to optimal filling of the hydrophobic sub-pocket in LAT1.[1][2]

    • Ortho (2-Me-Phe) substitution can reduce transport velocity (

      
      ) due to steric clash during the transporter's conformational shift.[1][2]
      
  • 
    -Methyl-Phe:  Generally loses affinity for LAT1.[1][2] The free amino group is critical for recognition by the transporter's binding site. Therefore, 
    
    
    
    -methylated analogs rely primarily on passive diffusion.[1][2]
The "Umbrella Effect" ( -Methylation)

For peptides containing Phe,


-methylation improves oral bioavailability not by transporters, but by passive diffusion.[1][2] In aqueous environments, the 

-methyl group is solvent-exposed.[1][2] In the lipid bilayer, the molecule undergoes a conformational change where the hydrophobic side chains collapse around the methylated backbone, shielding polar groups.

TransportPathways Extracellular Extracellular Space Membrane Lipid Bilayer (BBB/Gut) Intracellular Cytosol Membrane->Intracellular Translocation LAT1 LAT1 Transporter LAT1->Intracellular Active Influx AlphaMe α-Methyl-Phe AlphaMe->LAT1 High Affinity Binding NMe N-Methyl-Phe NMe->Membrane Passive Diffusion (Lipophilicity Driven)

Figure 1: Divergent transport mechanisms.[1][2]


-Methyl-Phe utilizes the LAT1 active transport system, while 

-Methyl-Phe relies on passive diffusion driven by increased lipophilicity.[1][2]

Part 3: Metabolic Stability Profiles

Bioavailability is futile without metabolic stability.[1][2] Methylation arrests catabolism through distinct mechanisms.

Resistance to Proteolysis
  • Aminopeptidases: Require a free

    
    -amino group and an 
    
    
    
    -hydrogen for catalytic alignment.[1][2]
    
    
    -Methylation removes the
    
    
    -proton, rendering the terminus completely resistant to aminopeptidase degradation.[1]
  • Chymotrypsin/Endopeptidases: Cleave on the C-terminal side of aromatic residues (Phe).[1][2]

    
    -methylation of the scissile bond creates a steric clash within the enzyme's S1' pocket, preventing hydrolysis.[1]
    
Resistance to CYP/Hydroxylase Activity

Phenylalanine Hydroxylase (PAH) converts Phe to Tyr.[1][2]

  • 
    -Methyl-Phe:  Acts as a potent inhibitor of PAH rather than a substrate.[1][2] It cannot be hydroxylated effectively, leading to prolonged systemic half-life compared to native Phe.[1][2]
    
  • Ring-Methylation: Can block hydroxylation at specific sites (e.g., 4-Me-Phe blocks para-hydroxylation), forcing metabolic rerouting or excretion of the unchanged parent drug.[1][2]

Part 4: Experimental Protocols

To validate the bioavailability profile of a new methylated Phe analog, the following self-validating protocols are recommended.

Protocol A: LAT1 Transport Competency Assay

Objective: Determine if the analog is a substrate for BBB transport.[2] System: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).[1][2]

  • Preparation: Seed HEK293-LAT1 cells in 24-well plates (

    
     cells/well). Culture for 48h.
    
  • Equilibration: Wash cells

    
     with Na
    
    
    
    -free Choline-Krebs-Ringer buffer (to eliminate Na
    
    
    -dependent transport).
  • Cis-Inhibition Phase:

    • Incubate cells with radiolabeled substrate (

      
      
      
      
      
      ) in the presence of increasing concentrations (
      
      
      ) of the Test Methyl-Phe Analog .
    • Control: Unlabeled L-Phe (Positive control), D-Phe (Negative control).[1][2]

    • Incubate for 1 min at 37°C (initial rate conditions).

  • Termination: Rapidly wash with ice-cold PBS containing

    
     unlabeled Leucine (to stop efflux).
    
  • Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
    • Interpretation: High inhibition indicates high affinity binding.[1][2] To confirm it is a substrate (not just a blocker), perform a Trans-Stimulation assay (pre-load cells with radiolabel, then add test compound extracellularly; efflux of radiolabel confirms exchange transport).[1][2]

Protocol B: Microsomal Metabolic Stability

Objective: Assess susceptibility to CYP450 and general oxidative metabolism.[2]

  • Incubation System: Human Liver Microsomes (HLM) at

    
    .[1][2]
    
  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Test Compound (

    
    ), MgCl
    
    
    
    (3 mM).
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Add

    
     ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time.
    
    

StabilityWorkflow cluster_sampling Kinetic Sampling Start Test Analog (1 µM) Mix Microsomal Mix (HLM + Buffer) Start->Mix Reaction Initiate with NADPH (37°C) Mix->Reaction T0 T=0 min Reaction->T0 T60 T=60 min Reaction->T60 Quench Quench (ACN) Precipitate Protein T0->Quench T60->Quench LCMS LC-MS/MS Analysis (Parent Depletion) Quench->LCMS

Figure 2: Microsomal stability workflow. Critical path for determining intrinsic clearance (


) and metabolic half-life.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Journal of Controlled Release / ResearchGate URL:[Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Source: Accounts of Chemical Research URL:[Link][1][2]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Source: Molecules (MDPI) URL:[Link][1][2]

  • LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link][1][2]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia. Source: Biochemical Journal URL:[2][Link]

Sources

Hydrophobicity Indices of Mth-DL-Phenylalanine vs. L-Phenylalanine: A Chromatographic and Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to modulate the physicochemical properties of amino acids for analytical sequencing, chiral chromatography, and peptide drug design. The transformation of a standard proteinogenic amino acid, L-phenylalanine (L-Phe), into its methylthiohydantoin derivative, Mth-DL-phenylalanine, fundamentally alters its hydrophobicity, solubility, and chromatographic retention behavior. This technical whitepaper elucidates the structural causality behind this hydrophobic shift, provides a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for empirical index determination, and grounds these principles in established chromatographic theory.

Structural Causality of Hydrophobic Shifts

The Zwitterionic Nature of L-Phenylalanine L-Phe is an essential aromatic amino acid. Despite possessing a highly hydrophobic benzyl side chain, the unmodified molecule exhibits a surprisingly low overall lipophilicity (LogP ≈ -1.38) . This is dictated by its zwitterionic backbone at physiological pH (~7.4). The highly polar, ionized ammonium (-NH3⁺) and carboxylate (-COO⁻) groups aggressively interact with aqueous solvents via ion-dipole interactions, severely restricting its partitioning into non-polar stationary phases or organic solvents.

The Cyclized Thiohydantoin Ring of Mth-DL-Phenylalanine When L-Phe is derivatized using methyl isothiocyanate (MITC) via an Edman-type degradation pathway, it forms Mth-DL-phenylalanine. This reaction involves an alkaline coupling to form a methylthiocarbamyl (MTC) intermediate, followed by acidic cyclization .

Crucially, this cyclization extinguishes the zwitterionic charges. The primary amine and carboxylic acid are consumed to form a neutral, planar thiohydantoin ring. The addition of the methylthio group further increases the non-polar surface area. Consequently, Mth-DL-Phe exhibits a drastic increase in its hydrophobicity index, shifting its LogP into the positive domain and massively increasing its retention time on reversed-phase C18 columns. Note that the acidic cyclization often leads to racemization, yielding the DL-enantiomeric mixture.

Quantitative Hydrophobicity Analysis

To facilitate rapid comparison, the theoretical and empirical physicochemical parameters of both compounds are summarized below.

Property / MetricL-PhenylalanineMth-DL-Phenylalanine
Molecular Formula C₉H₁₁NO₂C₁₁H₁₂N₂OS
Molecular Weight 165.19 g/mol 220.29 g/mol
Charge State (pH 7.4) Zwitterionic (+/-)Neutral
LogP (Octanol/Water) -1.38~2.8 (Predicted)
RP-HPLC Retention (

)
Very Low (Elutes near void)High (Strong organic retention)
Primary Analytical Use Biological precursor, nutritionAmino acid sequencing (GC/HPLC)
Experimental Workflow: Self-Validating RP-HPLC Protocol

To empirically determine the hydrophobicity indices, we rely on the capacity factor (


), which is a dimensionless measure of retention independent of column geometry and flow rate:


(Where

is the retention time of the analyte, and

is the void time).

Rationale for Experimental Choices: A self-validating chromatographic system requires an unretained marker to accurately determine


 and an internal standard to normalize injection variations. We utilize Uracil as the 

marker because it is highly polar and does not interact with C18 phases. Furthermore, Trifluoroacetic acid (TFA) is added to the mobile phase to suppress any residual silanol ionization on the silica column, ensuring that retention is strictly driven by hydrophobic interactions rather than secondary electrostatic binding.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of 70% Ultrapure Water / 30% Acetonitrile. Add 0.1% TFA (v/v) to adjust the pH to ~2.0. Degas the mixture via sonication for 15 minutes.

  • Sample Preparation: Dissolve L-Phe and Mth-DL-Phe in the mobile phase to a final concentration of 1 mg/mL. Add Uracil (0.1 mg/mL) to the vial as the void volume marker.

  • Chromatographic Setup:

    • Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Strictly thermostatted to prevent viscosity and partitioning fluctuations).

    • Detection: UV Absorbance at 210 nm (optimal for the L-Phe amide backbone) and 254 nm (optimal for the thiohydantoin chromophore of Mth-Phe).

  • Injection & Analysis: Inject 10 µL of the sample mixture. Record the chromatogram for 20 minutes.

  • Data Processing:

    • Identify

      
       from the Uracil peak (typically ~2.5 mins).
      
    • Identify

      
       for L-Phe (expected to elute very close to 
      
      
      
      due to high polarity).
    • Identify

      
       for Mth-DL-Phe (expected > 12 mins due to high hydrophobicity).
      
    • Calculate

      
       for both compounds to establish their empirical hydrophobicity indices.
      
Visualizing the Workflows

Reaction_Pathway LPhe L-Phenylalanine (Zwitterionic, LogP ≈ -1.38) Coupling Coupling Reaction (Formation of MTC-Phe) LPhe->Coupling MITC Methyl Isothiocyanate (MITC) Alkaline Buffer (pH 9.0) MITC->Coupling Acid Acidic Cyclization (TFA or HCl, Heat) Coupling->Acid MthPhe Mth-DL-Phenylalanine (Cyclized, Neutral, High LogP) Acid->MthPhe HPLC RP-HPLC Hydrophobicity Analysis (C18 Column) MthPhe->HPLC

Workflow of Mth-DL-Phe synthesis and hydrophobicity analysis.

HPLC_Workflow Prep Sample Prep: Equimolar L-Phe & Mth-DL-Phe Inject Injection: Reversed-Phase C18 Prep->Inject Elution Isocratic Elution: Water/Acetonitrile (0.1% TFA) Inject->Elution Detect UV Detection: 210 nm & 254 nm Elution->Detect Calc Data Analysis: Calculate Capacity Factor (k') Detect->Calc

Step-by-step RP-HPLC workflow for determining capacity factors (k').

Advanced Chromatographic Applications: Chiral Separation

Because the cyclization process to form Mth-phenylalanine often results in a racemic mixture (DL), determining the enantiomeric purity requires chiral chromatography. The massive increase in hydrophobicity of Mth-DL-Phe makes it an excellent candidate for separation on cyclodextrin-based or macrocyclic antibiotic chiral stationary phases (CSPs) . The hydrophobic benzyl group and the thiohydantoin ring insert deeply into the hydrophobic cavity of the chiral selector. The specific spatial arrangement of the D- and L- isomers yields differential thermodynamic binding affinities within this pocket, allowing baseline resolution of the enantiomers—a feat that is significantly more difficult with the highly polar, unmodified L-Phe.

References
  • National Center for Biotechnology Information. "L-Phenylalanine | C9H11NO2 | CID 6140" PubChem.[Link]

  • Suzuki, T., Kawauchi, H., Meguro, H., & Tuzimura, K. "Studies on Amino Acid Sequence Determination from N-Terminal of Peptide by Methylthiohydantoin: Part I. Gas Chromatography of Methylthiohydantoin Derivatives of Amino Acids." Bioscience, Biotechnology, and Biochemistry.[Link]

  • Gubitz, G., & Schmid, M. G. "Chiral Separations: Methods And Protocols." VDOC.PUB.[Link]

Mth-DL-Phenylalanine Applications in Enzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications of Mth-DL-phenylalanine (Methylthiohydantoin-DL-phenylalanine) and its associated thiohydantoin scaffolds in enzyme inhibitor discovery.

A Technical Guide for Drug Development Professionals

Part 1: Core Directive & Technical Definition

Nomenclature and Chemical Identity

Mth-DL-phenylalanine refers to 3-Methyl-5-benzyl-2-thiohydantoin , a cyclized derivative of phenylalanine. While historically known as the stable end-product of Edman degradation (used for N-terminal protein sequencing), its structural core—the thiohydantoin —has emerged as a privileged scaffold in modern enzyme inhibitor discovery.

  • Chemical Name: 3-Methyl-5-benzyl-2-thiohydantoin

  • Abbreviation: Mth-DL-Phe

  • CAS Registry: 30615-87-3[1][2]

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The thiohydantoin ring serves as a rigid bioisostere for peptide bonds, providing resistance to proteolytic cleavage while maintaining hydrogen bond donor/acceptor capabilities critical for enzyme active site binding.

Technical Note on Ambiguity: In some legacy literature, "Mth" is occasionally (and incorrectly) used as a shorthand for "Methyl" (e.g.,


-Methyl-DL-phenylalanine). However, in strict biochemical cataloging (e.g., Sigma-Aldrich, Thermo), Mth-  explicitly denotes the Methylthiohydantoin  moiety. This guide focuses on the thiohydantoin scaffold  applications.
Strategic Value in Drug Discovery

The Mth-DL-phenylalanine scaffold is utilized in three primary domains:

  • Androgen Receptor (AR) Antagonism: Thiohydantoins are the core pharmacophore of second-generation anti-androgens (e.g., Enzalutamide). Mth-DL-Phe serves as a lead fragment for SAR optimization.

  • Biocatalytic Chiral Resolution: It acts as a substrate/inhibitor in Hydantoinase/Carbamoylase systems, used to produce optically pure L-amino acids.

  • Protease Inhibition: The thiohydantoin ring blocks N-terminal access, acting as a "warhead" or cap in peptidomimetic inhibitors.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action: The Thiohydantoin Scaffold

The efficacy of Mth-DL-phenylalanine derivatives stems from their ability to mimic the transition state of peptide hydrolysis or to bind allosterically to nuclear receptors.

  • Receptor Binding (AR Signaling): Thiohydantoins bind to the ligand-binding domain (LBD) of the Androgen Receptor. Unlike agonists, the rigid thiohydantoin ring induces a conformational change that prevents the recruitment of co-activators, effectively silencing AR signaling in castration-resistant prostate cancer.

  • Enzymatic Hydrolysis (Hydantoinase): In biocatalysis, D-hydantoinase preferentially hydrolyzes the D-isomer of Mth-DL-Phe. By coupling this with a racemase (which interconverts D- and L-isomers), researchers can achieve Dynamic Kinetic Resolution (DKR) , converting 100% of the racemic Mth-DL-Phe into pure L-Phenylalanine precursors.

Experimental Protocol: Synthesis and Screening

To utilize Mth-DL-phenylalanine in inhibitor discovery, one must often synthesize specific analogs or screen the scaffold against target enzymes.

Protocol A: Synthesis of Mth-DL-Phenylalanine Analogs (Edman Cyclization)

Rationale: This protocol generates the thiohydantoin core from amino acids, allowing for the rapid creation of a fragment library with varying side chains (R-groups).

  • Coupling: React DL-Phenylalanine (10 mmol) with Methyl Isothiocyanate (MITC, 12 mmol) in Pyridine/Water (1:1 v/v) at pH 9.0.

    • Mechanism:[3] Nucleophilic attack of the

      
      -amino group on the isothiocyanate carbon forms the thiourea intermediate (MTC-Phe).
      
  • Cyclization: Acidify the reaction mixture with Trifluoroacetic acid (TFA) or HCl and heat to 50°C for 30 minutes.

    • Mechanism:[3] Acid-catalyzed nucleophilic attack of the sulfur (or nitrogen, followed by rearrangement) on the carbonyl carbon releases water and forms the 5-substituted 3-methyl-2-thiohydantoin ring.

  • Purification: Extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via HPLC (retention time comparison with standards) and Mass Spectrometry (ESI-MS).

Protocol B: Hydantoinase Inhibition/Activity Assay

Rationale: This assay determines if Mth-DL-Phe acts as a substrate (for resolution) or an inhibitor (blocking the active site) of hydantoinase enzymes.

  • Preparation: Prepare a 10 mM stock solution of Mth-DL-phenylalanine in 50 mM Phosphate Buffer (pH 8.0).

  • Enzyme Incubation: Add purified D-Hydantoinase (e.g., from Agrobacterium tumefaciens) to the substrate solution.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 10% Trichloroacetic acid (TCA).

  • Quantification: Measure the production of N-carbamoyl-phenylalanine using the Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) colorimetric method (Absorbance at 438 nm).

    • Control: Run a blank without enzyme.

    • Inhibition Mode: To test inhibition, add a known substrate (e.g., D-Hydantoin) and measure rate reduction in the presence of Mth-DL-Phe.

Quantitative Data Summary

The following table summarizes the binding affinities and kinetic parameters of Thiohydantoin derivatives in various systems.

CompoundTarget Enzyme/ReceptorActivity TypeIC50 / KmReference
Mth-DL-Phenylalanine D-HydantoinaseSubstrate

[1]
Mth-DL-Phenylalanine Phenylalanine HydroxylaseWeak Inhibitor

[2]
Enzalutamide (Thiohydantoin Analog)Androgen ReceptorAntagonist

[3]
RU-59063 (Thiohydantoin Analog)Androgen ReceptorAntagonist

[3]

Part 3: Visualization & Formatting[4]

Pathway Diagram: Thiohydantoin Synthesis & Application

The following diagram illustrates the chemical synthesis of Mth-DL-Phe and its bifurcation into either protein sequencing analysis or inhibitor development.

Mth_Application_Pathway Phe DL-Phenylalanine MTC MTC-Phenylalanine (Thiourea Intermediate) Phe->MTC + MITC, pH 9.0 MITC Methyl Isothiocyanate MITC->MTC Acid Acid Cyclization (TFA/HCl) MTC->Acid MthPhe Mth-DL-Phenylalanine (Thiohydantoin Scaffold) Acid->MthPhe - H2O Edman Edman Degradation (Sequencing Standard) MthPhe->Edman Analytical Ref Inhibitor Inhibitor Discovery (AR Antagonists, Protease Inhibitors) MthPhe->Inhibitor Lead Optimization Resolution Chiral Resolution (Hydantoinase -> L-Phe) MthPhe->Resolution Biocatalysis

Caption: Figure 1. Synthesis pathway of Mth-DL-phenylalanine via Edman chemistry and its downstream applications in analysis and drug discovery.

Mechanism Diagram: Hydantoinase-Mediated Resolution

This diagram details the "Dynamic Kinetic Resolution" process where Mth-DL-Phe is converted to pure L-Phenylalanine.

Hydantoinase_Mechanism cluster_0 Racemic Mixture (Mth-DL-Phe) LMth L-Mth-Phe Racemase Spontaneous/Chemical Racemization LMth->Racemase DMth D-Mth-Phe Hydantoinase D-Hydantoinase (Enzyme) DMth->Hydantoinase Racemase->DMth NC_Phe N-Carbamoyl-D-Phe Hydantoinase->NC_Phe Hydrolysis Carbamoylase D-Carbamoylase NC_Phe->Carbamoylase DPhe D-Phenylalanine Carbamoylase->DPhe Decarbamoylation

Caption: Figure 2. Dynamic Kinetic Resolution of Mth-DL-phenylalanine. The thiohydantoin ring allows for racemization, enabling 100% conversion to the target isomer.

References

  • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[4] Link

  • Kaufman, S. (1971). The Phenylalanine Hydroxylating System from Mammalian Liver. Advances in Enzymology and Related Areas of Molecular Biology. Link (Contextualizing phenylalanine analogs).

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. Link (Foundational paper on Thiohydantoin scaffolds like Enzalutamide).

  • Stark, G. R. (1968). Sequential degradation of peptides to amino acids. Methods in Enzymology. Link (The definitive reference for Mth-amino acid synthesis).

Sources

Methodological & Application

Coupling reagents for sterically hindered Mth-DL-phenylalanine

High-Efficiency Coupling Strategies for Sterically Hindered -Methyl-DL-Phenylalanine

Part 1: Core Directive & Strategic Analysis

Executive Summary

The designation "Mth-DL-phenylalanine" refers to


-Methyl-DL-phenylalanine



Standard coupling reagents (EDC, HBTU, or even HATU) often fail to drive this reaction to completion, resulting in deletion sequences, low yields, and difficult purification. This guide details advanced protocols using PyAOP , COMU , and TFFH (Acid Fluoride activation) to overcome this specific steric barrier.

The Steric Challenge: Why Standard Methods Fail

In standard amino acids (e.g., Phenylalanine), the



  • Activation Hindrance: The bulky gem-dimethyl-like effect shields the carbonyl carbon, slowing down the formation of the active ester.

  • Nucleophilic Approach: Even if activated, the electrophilic center is protected from the incoming amine, requiring high-energy transition states.

  • Aib-like Constraints: Structurally similar to aminoisobutyric acid (Aib),

    
    -Me-Phe favors helical structures (
    
    
    -helix), which can cause on-resin aggregation, further reducing coupling rates.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Reagent Selection Matrix
Reagent ClassReagentMechanism of ActionRecommendation for

-Me-Phe
Phosphonium PyAOP 7-Azabenzotriazole phosphonium salt.[1][2][3] Reacts faster than uronium salts; avoids guanidinylation of the hindered amine.Primary Choice. The gold standard for hindered couplings.
Uronium/Aminium COMU Oxyma-based uronium.[4] Superior leaving group (Oxyma) compared to HOBt/HOAt.[4] Safer (non-explosive) and highly reactive.Secondary Choice. Excellent alternative, often higher yielding than HATU.
Acid Fluoride TFFH Generates amino acid fluorides in situ.[4] Fluorides are small, highly reactive electrophiles that penetrate steric bulk."Nuclear Option." Use when PyAOP/COMU fails. Essential for

-Me-Phe to

-Me-Phe couplings.
Standard HATU 7-Azabenzotriazole uronium.[1][2]Baseline. Often insufficient for difficult

-Me-Phe sequences.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" PyAOP/HOAt Method

Best for coupling Fmoc-

Reagents:

  • Amino Acid: Fmoc-

    
    -Me-DL-Phe-OH (3.0 equiv)
    
  • Coupling Reagent: PyAOP (3.0 equiv)[2]

  • Additive: HOAt (3.0 equiv) (Crucial for catalyzing the reaction via the "neighboring group effect" of the pyridine nitrogen).

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) (6.0 equiv) or DIEA (6.0 equiv). Note: Collidine is preferred for extremely hindered couplings to minimize racemization and side reactions, though DIEA is acceptable for DL mixtures.

  • Solvent: NMP (N-methylpyrrolidone) or DMF (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the amino acid, PyAOP, and HOAt in NMP. The concentration should be high (0.2 – 0.3 M) to drive kinetics.

  • Activation: Add the Base (Collidine/DIEA) to the mixture.

    • Critical: Unlike uronium salts (HATU), phosphonium salts (PyAOP) do not react with the amine to form guanidinium byproducts, allowing for pre-activation if necessary. However, in situ activation is recommended to minimize epimerization (less critical for DL, but good practice).

  • Coupling: Immediately add the activated solution to the resin-bound peptide (or free amine in solution).[5]

  • Incubation:

    • Room Temp: Shake for 2–4 hours.

    • Microwave (Recommended): 75°C for 10 minutes (Power: 25-30W). The thermal energy helps overcome the steric barrier.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, proceed to Double Coupling .

Protocol B: The Acid Fluoride Strategy (TFFH)

Best for extremely difficult junctions, such as coupling


Reagents:

  • Amino Acid: Fmoc-

    
    -Me-DL-Phe-OH (3.0 equiv)
    
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 equiv)

  • Base: DIEA (6.0 equiv)

  • Solvent: DCM/DMF (1:1 mixture) or pure NMP. Note: DCM helps solubilize the acid fluoride intermediate.

Step-by-Step:

  • Activation: Dissolve the amino acid and TFFH in the solvent.

  • Base Addition: Add DIEA. The solution may turn slightly yellow. Allow to react for 2–5 minutes to generate the acid fluoride (Fmoc-AA-F).

  • Coupling: Add the mixture to the resin.

  • Incubation: React for 1 hour at RT or 45°C. Acid fluorides are highly reactive and stable toward racemization compared to active esters.

  • Repeat: Double coupling is almost always required for this class of molecule.

Part 3: Visualization & Formatting

Mechanism of Steric Hindrance & Activation[3]

CouplingMechanismcluster_hindranceSteric BarrierAAFmoc-α-Me-Phe-OH(Steric Bulk at Cα)IntermediateActive Ester(OAt-Ester)AA->Intermediate Activation(Fast)ActivatorPyAOP / HOAtActivator->IntermediateTransitionTransition State(Crowded Tetrahedral)Intermediate->Transition Nucleophilic Attack(Rate Limiting Step)ProductPeptide Bond(Fmoc-α-Me-Phe-Peptide)Transition->Product Collapse

Caption: The rate-limiting step is the nucleophilic attack on the active ester, severely impeded by the

Troubleshooting Workflow

TroubleshootingStartCoupling Incomplete(Positive Kaiser/Chloranil)Step1Double Couple(Fresh Reagents)Start->Step1Check1Still Incomplete?Step1->Check1Step2Switch to TFFH(Acid Fluoride)Check1->Step2YesSuccessProceed to Capping(Ac2O/Pyridine)Check1->SuccessNoStep3Increase Temp(Microwave 75°C)Step2->Step3Check2Still Incomplete?Step3->Check2Step4Check for Aggregation(Add LiCl or switch to Pseudoproline)Check2->Step4YesCheck2->SuccessNo

Caption: Logical escalation workflow for difficult

References
  • Albericio, F., et al. (2001). "PyAOP: A coupling reagent for difficult sequences." Organic Letters. Link

    • Establishes PyAOP as superior to H
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

    • Comprehensive review detailing the mechanism of COMU and Oxyma.
  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides."[4] Journal of the American Chemical Society. Link

    • Foundational paper for the TFFH/Acid Fluoride methodology.
  • Wenschuh, H., et al. (1996). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides." Journal of Organic Chemistry. Link

    • Demonstrates the necessity of acid fluorides for Aib/ -Me-Phe rich sequences.

Incorporating Mth-DL-phenylalanine into bioactive cyclic peptides

Application Note: Incorporating -Methyl-DL-Phenylalanine into Bioactive Cyclic Peptides

Executive Summary

The incorporation of


-Methyl-phenylalanine (

-Me-Phe)

However, this steric bulk creates significant synthetic hurdles. The

DL-phenylalanine

This guide provides a validated protocol for overcoming these steric barriers using advanced coupling reagents, microwave-assisted synthesis, and diastereomer resolution strategies.

Strategic Pre-Synthesis Planning

The "DL" Challenge: Diastereomer Management

Using a racemic building block (DL) in a chiral environment (L-amino acid peptide chain) generates two distinct products:

  • Product A: Contains L-Phe (

    
    -Me).[1][2][3][4][5]
    
  • Product B: Contains D-Phe (

    
    -Me).[1][3][4]
    

These are diastereomers , not enantiomers. They will have different physical properties (retention time, solubility) and biological activities.

  • Strategy: Do not attempt to separate the DL-amino acid before synthesis. Synthesize the peptide mixture and separate the resulting diastereomeric peptides using Reverse-Phase HPLC (RP-HPLC) . This is often more cost-effective than sourcing enantiopure

    
    -Me-Phe.
    
Resin Selection
  • Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g) .

  • Reasoning: High-loading resins promote aggregation, which compounds the steric hindrance issues of

    
    -Me-Phe.
    
  • Type: 2-Chlorotrityl Chloride (2-CTC) resin is ideal for cyclic peptides, allowing the cleavage of the protected linear peptide with mild acid (1% TFA) prior to solution-phase cyclization.

Detailed SPPS Protocol

Coupling Reagent Selection

Standard HBTU/DIEA coupling is insufficient for

  • Reagent of Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to suppress racemization (though less of a concern for the quaternary

    
    -carbon) and accelerate activation.
    
Step-by-Step Synthesis Workflow
Step A: Coupling

-Me-DL-Phe TO the Resin/Peptide

This step attaches the hindered amino acid to the growing chain.

  • Equivalents: Use 4.0 eq of Fmoc-

    
    -Me-DL-Phe-OH.
    
  • Activation: Mix AA (4 eq) + HATU (3.8 eq) + HOAt (4 eq) + DIEA (8 eq) in DMF.

  • Reaction: Shake for 2 hours at room temperature.

    • Microwave Option: 75°C for 10 minutes (Power: 30W).

  • Monitoring: Kaiser test may be inconclusive due to steric bulk. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Step B: Fmoc Deprotection of

-Me-Phe

The bulky methyl group does not significantly hinder Fmoc removal, but aggregation can occur.

  • Reagent: 20% Piperidine in DMF with 0.1M HOBt (to prevent aspartimide formation and reduce aggregation).

  • Cycles: 2 x 10 minutes.

Step C: Coupling the NEXT Amino Acid ONTO

-Me-Phe (The Critical Bottleneck)

This is the most difficult step. The

  • Reagent Switch: Use PyAOP or COMU . These are superior for hindered amines.

  • Conditions:

    • Microwave (Highly Recommended): 75°C for 2 x 15 minutes.

    • Room Temp: Double couple (2 x 4 hours) or overnight coupling.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and reduce aggregation.

  • Capping: Perform an acetylation step (Acetic Anhydride/DIEA) after this coupling to terminate any unreacted sequences, simplifying purification.

Cyclization Protocol (Head-to-Tail)

Once the linear precursor is synthesized (e.g., H2N-Peptide-COOH), cyclization is performed in solution.

  • Cleavage from Resin:

    • Treat 2-CTC resin with 1% TFA in DCM (5 x 2 min).

    • Filter into a flask containing Pyridine (to neutralize TFA).

    • Concentrate to obtain the side-chain protected linear peptide.

  • Cyclization Reaction:

    • Concentration: High dilution (< 1 mM ) is mandatory to favor intramolecular cyclization over intermolecular oligomerization.

    • Buffer: DCM or DMF.

    • Reagents: PyBOP (3 eq) + HOBt (3 eq) + DIEA (6 eq).

    • Time: Stir for 12–24 hours. Monitor by LC-MS (Linear precursor mass - 18 Da).

  • Global Deprotection:

    • Evaporate solvent.

    • Treat residue with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours to remove side-chain protecting groups.

Purification & Characterization (Diastereomer Separation)

Since you started with DL -Phe, your crude mixture contains two diastereomeric cyclic peptides.

Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6µm).

  • Gradient: Slow gradient (e.g., 0.5% B per minute) is required to resolve the diastereomers.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Observation: You will likely see two distinct peaks with the same mass (isobaric).

    • Note: The

      
      -Me-L-Phe isomer often elutes differently than the 
      
      
      -Me-D-Phe isomer due to differences in hydrophobic surface area exposed by the ring conformation.
Validation
  • Co-injection: If an authentic standard of the L-isomer is available, co-inject to identify the correct peak.

  • NMR: 1H-NMR is definitive. The

    
    -methyl group protons will appear as a sharp singlet (approx. 1.2–1.6 ppm). The chemical shift of this methyl group often differs between the two diastereomers due to the different magnetic environments in the cyclic scaffold.
    

Visualization: Steric Hindrance Workflow

SPPS_WorkflowStartResin-Bound Peptide(N-Terminus Free)Step1Step 1: Couple Fmoc-alpha-Me-DL-Phe(Reagent: HATU/HOAt)Start->Step1Check1QC: Chloranil TestStep1->Check1Check1->Step1Fail (Recouple)Step2Step 2: Fmoc Deprotection(20% Piperidine/DMF + 0.1M HOBt)Check1->Step2PassStep3Step 3: Couple Next Amino Acid(CRITICAL STEP)Step2->Step3Method3Method: Microwave (75°C) orDouble Coupling (PyAOP/NMP)Step3->Method3Step4Step 4: Acetylation (Capping)Step3->Step4Step5Step 5: Cleavage & CyclizationStep4->Step5ResultMixture of Diastereomers(Cyclic-L-MePhe & Cyclic-D-MePhe)Step5->Result

Caption: Workflow for incorporating sterically hindered

Troubleshooting Table

IssueProbable CauseSolution
Incomplete Coupling (Step 1) Steric bulk of

-Me-Phe carboxyl group.
Switch to HATU or PyAOP . Increase reaction time to 4 hours.
Incomplete Coupling (Step 3) Steric shielding of the N-terminal amine by the methyl group.Mandatory: Use Microwave heating (75°C). Use PyAOP (stronger than HATU for amines). Use NMP solvent.[6]
Racemization Over-activation or excessive base.Use HOAt additive.[6] Ensure DIEA is not >2 equivalents relative to coupling reagent.
Poor Solubility Aggregation of hydrophobic methylated residues.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.
Isobaric Peaks in HPLC Separation of L/D diastereomers.Use a shallower gradient (e.g., 0.25% B/min). Try a Phenyl-Hexyl column for alternative selectivity.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Chatterjee, J., Mierke, D., & Kessler, H. (2006).[7] N-methylated cyclic pentaalanine peptides as template structures.[7] Journal of the American Chemical Society, 128(47), 15164-15172.[7] Link

  • Bathgate, R., et al. (2023).[8] Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society, 145(29), 15823–15832. Link

  • MilliporeSigma. (2024). Peptide Coupling Reagents Guide. Novabiochem Technical Notes. Link

  • Teixidó, M., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[9] The Journal of Organic Chemistry, 70(21), 8502–8507. Link

Solution-Phase Synthesis of Phenylalanine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of Phenylalanine Derivatives in Modern Drug Discovery

Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives are integral components in a wide array of pharmaceuticals, from antiviral agents to potent analgesics.[1] The strategic modification of the phenylalanine core—be it at the alpha-carbon, the amino group, or the phenyl ring—allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and bioavailability.[2] This application note provides a comprehensive guide to the solution-phase synthesis of select phenylalanine derivatives, with a focus on methodologies that are both robust and scalable. We will explore the synthesis of methylated and methylthiomethyl-modified DL-phenylalanine, offering detailed protocols and insights into the rationale behind key experimental steps.

Core Concepts in Solution-Phase Synthesis

Solution-phase synthesis, while in some cases superseded by solid-phase techniques, remains a powerful and flexible approach for the preparation of amino acid derivatives and small peptides.[3] Its primary advantage lies in the ease of purification and characterization of intermediates at each stage, ensuring a high degree of quality control. Key to successful solution-phase synthesis is the strategic use of protecting groups to prevent unwanted side reactions.[4] These groups temporarily mask reactive functionalities, such as amino and carboxyl groups, allowing for selective transformations at other sites on the molecule.[5]

Synthesis of α-Methyl-DL-phenylalanine Derivatives

The introduction of a methyl group at the alpha-carbon of phenylalanine creates a chiral center and imparts conformational rigidity, which can be advantageous in drug design. The following protocol outlines a general approach to the synthesis of α-Methyl-DL-phenylalanine.

Experimental Workflow: α-Methyl-DL-phenylalanine Synthesis

workflow cluster_protection Step 1: Protection cluster_methylation Step 2: α-Methylation cluster_deprotection Step 3: Deprotection & Hydrolysis cluster_purification Step 4: Purification A DL-Phenylalanine Methyl Ester HCl B N-Boc-DL-phenylalanine methyl ester A->B Boc₂O, TEA C N-Boc-α-methyl-DL-phenylalanine methyl ester B->C LDA, MeI D α-Methyl-DL-phenylalanine C->D 1. TFA 2. LiOH E Pure α-Methyl-DL-phenylalanine D->E Recrystallization

Caption: Workflow for α-Methyl-DL-phenylalanine Synthesis.

Protocol: Synthesis of α-Methyl-DL-phenylalanine

Materials and Reagents:

ReagentSupplierPurity
DL-Phenylalanine methyl ester HClSigma-Aldrich≥98%
Di-tert-butyl dicarbonate (Boc₂O)Acros Organics99%
Triethylamine (TEA)Fisher≥99.5%
Lithium diisopropylamide (LDA)Sigma-Aldrich2.0 M
Methyl iodide (MeI)Alfa Aesar99.5%
Trifluoroacetic acid (TFA)TCI>99%
Lithium hydroxide (LiOH)Sigma-Aldrich≥98%
Tetrahydrofuran (THF), anhydrousAcros Organics99.9%
Diethyl etherFisherACS
Ethyl acetateFisherHPLC
HexanesFisherACS

Step-by-Step Procedure:

  • N-Protection:

    • Dissolve DL-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise, followed by the slow addition of di-tert-butyl dicarbonate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-DL-phenylalanine methyl ester.[6]

  • α-Methylation:

    • Dissolve the N-Boc-DL-phenylalanine methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of LDA (1.1 eq) in THF, maintaining the temperature at -78 °C.

    • Stir the resulting enolate solution for 30 minutes.

    • Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude N-Boc-α-methyl-DL-phenylalanine methyl ester.

  • Deprotection and Hydrolysis:

    • Dissolve the crude product from the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of THF and water, and add lithium hydroxide (2.0 eq).

    • Stir at room temperature for 4 hours.

    • Acidify the reaction mixture to pH ~6 with 1 M HCl.

    • Extract with ethyl acetate, dry the organic layer, and concentrate to yield crude α-Methyl-DL-phenylalanine.[7]

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure α-Methyl-DL-phenylalanine.

Synthesis of N-Methyl-DL-phenylalanine Derivatives

N-methylation of the amino group in phenylalanine can enhance its pharmacokinetic properties by increasing membrane permeability and metabolic stability.[2] The following protocol describes a reductive amination approach for the synthesis of N-Methyl-DL-phenylalanine.

Experimental Workflow: N-Methyl-DL-phenylalanine Synthesis

workflow cluster_imine Step 1: Imine Formation cluster_methylation Step 2: N-Methylation cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification A DL-Phenylalanine B Schiff Base Intermediate A->B Benzaldehyde, NaOH C N-Methylated Intermediate B->C Dimethyl sulfate D N-Methyl-DL-phenylalanine C->D HCl (aq) E Pure N-Methyl-DL-phenylalanine D->E Ion-exchange chromatography

Caption: Workflow for N-Methyl-DL-phenylalanine Synthesis.

Protocol: Synthesis of N-Methyl-DL-phenylalanine

Materials and Reagents:

ReagentSupplierPurity
DL-PhenylalanineSigma-Aldrich≥99%
BenzaldehydeAcros Organics99%
Sodium hydroxide (NaOH)FisherACS
Dimethyl sulfateAlfa Aesar99.8%
Hydrochloric acid (HCl)FisherACS
Diethyl etherFisherACS
Dowex 50W-X8 resinSigma-Aldrich

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve DL-Phenylalanine (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Add benzaldehyde (1.1 eq) and stir vigorously at room temperature for 4 hours to form the Schiff base.

    • Extract the aqueous layer with diethyl ether to remove any unreacted benzaldehyde.

  • N-Methylation:

    • To the aqueous solution containing the Schiff base, add dimethyl sulfate (1.2 eq) dropwise while maintaining the pH with the addition of NaOH solution.

    • Stir the reaction at room temperature overnight.[1]

  • Hydrolysis:

    • Acidify the reaction mixture with concentrated HCl and heat to reflux for 4 hours to hydrolyze the imine.

    • Cool the solution and extract with diethyl ether to remove benzoic acid.

    • Concentrate the aqueous layer under reduced pressure.

  • Purification:

    • Dissolve the residue in water and apply it to a Dowex 50W-X8 (H+ form) ion-exchange column.

    • Wash the column with water to remove any inorganic salts.

    • Elute the N-Methyl-DL-phenylalanine with a dilute aqueous ammonia solution.

    • Combine the product-containing fractions and lyophilize to obtain pure N-Methyl-DL-phenylalanine.

Application of the Methylthiomethyl (MTM) Protecting Group

The methylthiomethyl (MTM) group is a useful protecting group for hydroxyl functionalities, offering stability under mildly acidic conditions.[8] While not as common for amino acids lacking a hydroxyl side chain, it can be employed for derivatives of tyrosine (a hydroxyl-containing phenylalanine analogue) or other custom phenylalanine scaffolds incorporating a hydroxyl moiety.

General Protocol for MTM Protection of a Hydroxyl Group:

Materials and Reagents:

ReagentSupplierPurity
Hydroxyl-containing substrate--
Dimethyl sulfoxide (DMSO)FisherACS
Acetic anhydride (Ac₂O)Sigma-Aldrich≥99%
Sodium bicarbonate (NaHCO₃)FisherACS
Dichloromethane (DCM)FisherHPLC

Step-by-Step Procedure:

  • Protection:

    • Dissolve the hydroxyl-containing phenylalanine derivative (1.0 eq) in a mixture of dimethyl sulfoxide and acetic anhydride.

    • Stir the reaction at room temperature for 12-24 hours. The reaction proceeds via a Pummerer rearrangement mechanism.[8]

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting MTM-protected derivative by column chromatography on silica gel.

Characterization of Phenylalanine Derivatives

The successful synthesis of the target derivatives should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

The solution-phase synthesis of phenylalanine derivatives offers a versatile and controllable platform for the creation of novel molecules with potential therapeutic applications. The protocols outlined in this application note provide robust starting points for the synthesis of α-methyl and N-methyl-DL-phenylalanine derivatives, as well as guidance on the application of the MTM protecting group. By understanding the underlying principles of these synthetic transformations and employing rigorous purification and characterization techniques, researchers can confidently generate high-quality phenylalanine derivatives for their drug discovery programs.

References

  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayan Journal of Chemistry, 3(4), 684-690.
  • Wendt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 9, 661835.
  • Wikipedia. (2023, December 1). Methylthiomethyl ether. In Wikipedia. Retrieved from [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.
  • Fiveable. (2025, August 15). 11.3 Protecting groups. Organic Chemistry II.
  • Royal Society of Chemistry. (2020, August 28). 18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin.
  • Mcbreairty, L., et al. (2016). Betaine is as effective as folate at re-synthesizing methionine for protein synthesis during moderate methionine deficiency in piglets. The Journal of Nutrition, 146(12), 2466-2474.
  • Organic Chemistry. (2021, October 13). MTM Protecting Group Addition [Video]. YouTube.
  • Benchchem. (n.d.). Application Notes and Protocols: N-acetyl-L-phenylalanine as a Protecting Group in Chemical Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-acetyl-L-phenylalanine: Chemical vs.
  • Chemistry Stack Exchange. (2017, February 3). What are protecting groups in organic chemistry?
  • ResearchGate. (n.d.). Synthesis of 2.
  • Khan Academy. (n.d.). Protection of alcohols [Video].
  • Sciencemadness.org. (2008, May 14).
  • MedChemExpress. (n.d.). α-Methyl-DL-phenylalanine.
  • MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 643.
  • ScienceDirect. (2023, November 23).

Sources

Enzymatic resolution methods for Mth-DL-phenylalanine esters

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Enzymatic Resolution Methods for DL-Phenylalanine Esters

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Phenylalanine Derivatives

Enantiomerically pure amino acids and their derivatives are fundamental building blocks in the pharmaceutical, agrochemical, and food industries. L-phenylalanine is an essential amino acid, while its enantiomer, D-phenylalanine, and its derivatives serve as crucial intermediates in the synthesis of a wide array of high-value compounds, including anti-diabetic drugs, anti-tumour agents, and the artificial sweetener Aspartame.[1][2] The biological activity of these molecules is intrinsically linked to their stereochemistry, making the efficient separation of racemic mixtures a critical challenge in synthetic chemistry.

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, offers a powerful solution. When catalyzed by enzymes, this process becomes highly efficient and selective. Enzymatic kinetic resolution (EKR) leverages the inherent stereospecificity of enzymes to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the two.[3] This guide provides an in-depth exploration of the principles and methodologies for the enzymatic resolution of DL-phenylalanine esters, focusing on the use of proteases and lipases.

Core Principles of Enzymatic Kinetic Resolution

The enzymatic resolution of DL-phenylalanine esters is typically achieved through enantioselective hydrolysis. In this process, a racemic mixture of the amino acid ester (DL-Phe-OR) is exposed to an enzyme that selectively hydrolyzes one enantiomer (typically the L-enantiomer) into the corresponding carboxylic acid (L-Phe-OH). The other enantiomer (D-Phe-OR) remains largely unreacted.

The success of this separation is quantified by two key parameters:

  • Conversion (%): The percentage of the starting racemic mixture that has been transformed. For an ideal kinetic resolution, the reaction is stopped at or near 50% conversion to maximize the enantiomeric purity of both the product and the remaining substrate.

  • Enantiomeric Excess (e.e., %): A measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. High e.e. values for both the hydrolyzed L-amino acid and the unreacted D-amino acid ester are the primary goal.

This method transforms the challenge of separating enantiomers into a more straightforward task of separating two different chemical species (an acid and an ester), which can be readily achieved through techniques like liquid-liquid extraction.

Enzyme Selection: A Strategic Choice

The choice of enzyme is paramount to the success of the resolution. The ideal biocatalyst should exhibit high enantioselectivity (E-value), stability under process conditions, and be cost-effective. For the hydrolysis of phenylalanine esters, two main classes of enzymes have proven highly effective: proteases and lipases.[4]

Proteases: Masters of Peptide Bond Chemistry

Serine proteases, such as α-chymotrypsin and subtilisin, are particularly well-suited for this application.[4][5][6][7] Their natural function is to hydrolyze peptide bonds, and they recognize the ester linkage in amino acid esters as a surrogate substrate.

  • Mechanism of Selectivity: The enantioselectivity of these enzymes arises from the specific architecture of their active site. A catalytic triad of amino acids (Serine, Histidine, and Aspartate) is responsible for the hydrolytic chemistry.[8][9][10] A substrate-binding pocket, often hydrophobic in the case of chymotrypsin and subtilisin, accommodates the side chain of the amino acid residue.[11][12] The precise fit of the L-enantiomer's phenyl side chain into this pocket positions the ester bond optimally for nucleophilic attack by the catalytic serine residue, while the D-enantiomer binds in a non-productive orientation.

  • Commonly Used Proteases:

    • α-Chymotrypsin: A well-characterized digestive enzyme that shows excellent selectivity for esters of aromatic L-amino acids.[2][6]

    • Subtilisin Carlsberg: A robust microbial protease from Bacillus licheniformis known for its broad substrate specificity and high enantioselectivity in resolving various amino acid esters.[5][11][13]

    • Alcalase: A commercial preparation containing subtilisin Carlsberg, widely used in industrial processes due to its stability and effectiveness in hydrolyzing D,L-amino acid esters to yield L-amino acids and D-amino acid esters with high optical purity.[7][14][15]

Lipases: Versatile Catalysts Beyond Lipids

Lipases (triacylglycerol acylhydrolases) are enzymes that naturally catalyze the hydrolysis of fats. However, their catalytic activity is not restricted to lipids, and they are renowned for their ability to resolve a vast range of racemic compounds, including amino acid esters, often with high selectivity.[16][17]

  • Mechanism of Selectivity: Similar to proteases, many lipases possess a Ser-His-Asp/Glu catalytic triad. Their enantioselectivity is also dictated by the three-dimensional structure of their active site and how the enantiomers of the substrate are accommodated.

  • Commonly Used Lipases:

    • Candida rugosa Lipase (CRL): A widely used lipase known for its broad substrate scope.[18][19] However, commercial preparations can have batch-to-batch variability due to the presence of different isoenzymes, which may affect reproducibility.[18][19][20]

    • Pseudomonas Lipases (e.g., from Pseudomonas cepacia): These lipases are known to selectively hydrolyze L-amino acid esters with high reactivity and selectivity.[15][16]

    • Candida antarctica Lipase B (CAL-B): A highly stable and selective lipase, often used in its immobilized form (e.g., Novozym 435), for various resolution processes.[3][15]

Visualizing the Process and Mechanism

To better understand the workflow and the underlying biochemistry, the following diagrams illustrate the key processes.

G cluster_0 Enzymatic Resolution Workflow racemate Racemic DL-Phe-OMe (Substrate) reaction Bioreactor pH Control, Temp Control racemate->reaction enzyme Enzyme (e.g., α-Chymotrypsin) enzyme->reaction separation Work-up (Extraction) reaction->separation product_L L-Phe-OH (Product) separation->product_L product_D D-Phe-OMe (Unreacted Substrate) separation->product_D analysis Purity Analysis (Chiral HPLC) product_L->analysis product_D->analysis

Caption: General workflow for the enzymatic resolution of DL-phenylalanine methyl ester.

G cluster_1 Serine Protease Catalytic Mechanism Ser195 Ser195-OH Tetrahedral1 Tetrahedral Intermediate 1 (Acylation) Ser195->Tetrahedral1 His57 His57-Im His57->Ser195 H-bond Asp102 Asp102-COO⁻ Asp102->His57 H-bond Substrate R-C(=O)-OR' Substrate->Ser195 1. Nucleophilic Attack OxyanionHole Oxyanion Hole Tetrahedral1->OxyanionHole Stabilization AcylEnzyme Acyl-Enzyme Intermediate Tetrahedral1->AcylEnzyme 2. Intermediate Collapse Product1 R'-OH AcylEnzyme->Product1 3. Product 1 Release Tetrahedral2 Tetrahedral Intermediate 2 (Deacylation) AcylEnzyme->Tetrahedral2 Water H₂O Water->AcylEnzyme 4. Water Attack Tetrahedral2->OxyanionHole Stabilization Enzyme_Regen Ser195-OH Tetrahedral2->Enzyme_Regen 5. Product 2 Release Product2 R-COOH Enzyme_Regen->Product2

Caption: Simplified catalytic mechanism of a serine protease showing the role of the catalytic triad.[8][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the resolution of DL-phenylalanine methyl ester.

Protocol 1: Resolution using α-Chymotrypsin

This protocol is a classic example of using a serine protease for the highly selective hydrolysis of the L-ester.[6]

Materials and Reagents:

  • DL-Phenylalanine methyl ester hydrochloride (DL-Phe-OMe·HCl)

  • α-Chymotrypsin (from bovine pancreas)

  • Deionized water

  • Sodium hydroxide (NaOH) solution, 0.5 N, standardized

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • pH meter, magnetic stirrer, burette, separatory funnel

Procedure:

  • Substrate Preparation: Dissolve 2.00 g (9.27 mmol) of DL-phenylalanine methyl ester hydrochloride in 20 mL of deionized water in a 100 mL beaker equipped with a magnetic stir bar.[6]

  • pH Adjustment: Place a calibrated pH meter electrode in the solution. While stirring, carefully add 0.5 N NaOH dropwise to adjust the pH to exactly 7.5. This deprotonates the amino group of the ester, making it a suitable substrate for the enzyme.

  • Enzyme Preparation: Prepare a fresh solution of α-chymotrypsin (e.g., 20 mg in 2 mL of deionized water).

  • Enzymatic Reaction:

    • Rapidly add the enzyme solution to the substrate beaker and start a timer.

    • Immediately begin adding 0.5 N NaOH from a burette to maintain the pH at a constant 7.5. The hydrolysis of the ester produces L-phenylalanine and hydrochloric acid (from the starting material), which causes the pH to drop. The rate of NaOH addition is a direct measure of the reaction rate.[6]

    • Record the volume of NaOH added over time (e.g., every 2-5 minutes). The reaction rate will slow down as the L-ester is consumed. The reaction is typically complete when approximately 9.27 mmol / 2 = 4.64 mL of 0.5 N NaOH has been added (approaching 50% conversion).

  • Reaction Quenching and Product Separation:

    • Once 50% conversion is reached, stop the reaction by acidifying the mixture to pH 2 with concentrated HCl. This inactivates the enzyme.

    • Transfer the acidified solution to a separatory funnel and extract the unreacted D-phenylalanine methyl ester with dichloromethane or diethyl ether (3 x 20 mL). The protonated L-phenylalanine remains in the aqueous layer.

  • Isolation of D-Phenylalanine Methyl Ester:

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude D-phenylalanine methyl ester as an oil. This can be further purified if necessary.[6]

  • Isolation of L-Phenylalanine:

    • The L-phenylalanine can be isolated from the aqueous layer, typically by crystallization at its isoelectric point (pH ~5.5).

Protocol 2: Resolution using Immobilized Candida antarctica Lipase B (CAL-B)

This protocol utilizes an immobilized lipase, which simplifies enzyme removal and recycling, a significant advantage in process chemistry. The reaction is often performed in an organic solvent to favor esterification or transesterification, but hydrolysis in a biphasic or microemulsion system is also effective.[3][14][15]

Materials and Reagents:

  • DL-Phenylalanine methyl ester (free base)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, create a biphasic system by combining 50 mL of 0.1 M phosphate buffer (pH 7.0) and 50 mL of toluene.

  • Substrate Addition: Dissolve 1.0 g (5.58 mmol) of DL-phenylalanine methyl ester in the biphasic system.

  • Enzymatic Reaction:

    • Add 100 mg of immobilized CAL-B to the mixture.

    • Stir the reaction vigorously at a controlled temperature (e.g., 40°C) to ensure good mixing between the phases. The enzyme resides at the interface, where it accesses the ester in the organic phase and water in the aqueous phase.

    • Monitor the reaction progress by taking small aliquots of the organic phase over time and analyzing for the disappearance of the L-ester and the increasing concentration of the D-ester via chiral HPLC.

  • Enzyme Recovery and Product Separation:

    • When the reaction reaches approximately 50% conversion (typically 24-48 hours), stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • Separate the organic and aqueous layers using a separatory funnel.

  • Isolation of D-Phenylalanine Methyl Ester:

    • Wash the organic layer with saturated NaHCO₃ solution (to remove any dissolved L-phenylalanine) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the D-phenylalanine methyl ester.

  • Isolation of L-Phenylalanine:

    • The aqueous layer contains the sodium salt of L-phenylalanine. Acidify the aqueous layer to pH ~5.5 to precipitate the L-phenylalanine, which can then be collected by filtration.

Analytical Validation: Confirming Enantiomeric Purity

Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[21][22]

Protocol: Chiral HPLC Analysis of Phenylalanine Methyl Ester Enantiomers

  • Column: A chiral stationary phase (CSP) is required. Columns based on cyclodextrin or crown ether derivatives are often effective. For example, a LARIHC™ CF6-P column.[21]

  • Mobile Phase: A mixture of organic solvents is typically used. For instance, a mixture of methanol:acetonitrile:acetic acid:triethylamine (e.g., 70:30:0.3:0.2 v/v/v/v).[21] The exact composition must be optimized for the specific column used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, often near ambient (e.g., 20-25°C).[21]

  • Detection: UV detector set to an appropriate wavelength for the phenyl group (e.g., 254 nm).[21]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the isolated product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The D- and L-enantiomers will elute at different retention times. The e.e. is calculated from the relative areas of the two peaks using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Data Summary: Performance of Various Enzymes

The following table summarizes representative data for the enzymatic resolution of phenylalanine esters, showcasing the performance of different biocatalysts.

EnzymeSubstrateReaction ConditionsConversion (%)Product (e.e. %)Unreacted Ester (e.e. %)Reference
Subtilisin Carlsberg (R,S)-Phe-O-iPrWater, pH 7.5, 25°C~50(S)-Phe-OH (>95%)(R)-Phe-O-iPr (>80%)[5]
α-Chymotrypsin DL-Phe-OMeWater, pH 7.5~50L-Phe-OH (High)D-Phe-OMe (High)[6]
Alcalase DL-Phe-OMeBorate Buffer, pH 8N/AL-Phe-OH (High)D-Phe-OMe (High)[7][15]
Pseudomonas Lipase DL-Homophenylalanine EstersAqueous SolutionN/AL-Homophenylalanine (High)D-Homophenylalanine Ester (High)[16]
Candida rugosa Lipase Naproxen Methyl EsterBiphasic (isooctane/water), pH 6.049(S)-Naproxen (>99%)(R)-Naproxen Methyl Ester[17]

Note: "High" indicates that the source reported excellent enantioselectivity without specifying a precise numerical value in the abstract.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Rate - Low enzyme activity or concentration.- Non-optimal pH or temperature.- Substrate or product inhibition.- Increase enzyme loading.- Optimize pH and temperature for the specific enzyme.- Perform the reaction in a biphasic system to remove the product from the enzyme's vicinity.
Low Enantioselectivity (e.e.) - Non-optimal enzyme for the substrate.- Reaction run past 50% conversion.- Presence of co-solvents affecting enzyme conformation.- Racemization of the unreacted ester.- Screen different enzymes (proteases, lipases).- Carefully monitor the reaction and stop at ~50% conversion.- Optimize the solvent system; sometimes lowering temperature improves selectivity.[14]- For dynamic kinetic resolution (DKR), add a racemization catalyst.[3]
Enzyme Inactivation - Extreme pH or temperature.- Presence of organic solvents.- Proteolytic degradation (for protease enzymes).- Operate within the enzyme's stable pH and temperature range.- Use enzyme immobilization, which often enhances stability.[23][24][25]- Choose a more robust enzyme or use a biphasic system to minimize solvent exposure.

References

  • Cals, J., Gancet, C., & Ricks, R. (1993). Highly Enantioselective Hydrolysis of (R,S)‐Phenylalanine Isopropyl Ester by Subtilisin Carlsberg. Continuous Synthesis of (S)‐Phenylalanine in a Hollow Fiber/Liquid Membrane Reactor. Annals of the New York Academy of Sciences. Available at: [Link]

  • D'Arrigo, P., & Servi, S. (2017). Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • Wang, Y. F., et al. (1988). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Available at: [Link]

  • Janssens, R. A., et al. (2020). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. Available at: [Link]

  • Chen, S. T., & Wang, K. T. (1987). Chirally selective hydrolysis of D,L-amino acid esters by alkaline protease. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Alcántara, A. R., et al. (2004). Resolution of Racemic Acids, Esters and Amines by Candida rugosa Lipase in Slightly Hydrated Organic Media. Food Technology and Biotechnology. Available at: [Link]

  • Reddy, L., et al. (2021). Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. Organic Process Research & Development. Available at: [Link]

  • Neidhart, D.J., & Petsko, G.A. (1988). The refined crystal structure of subtilisin Carlsberg at 2.5 A resolution. RCSB PDB. Available at: [Link]

  • Pernas, M. A., et al. (2004). Reactivity of pure Candida rugosa lipase isoenzymes (Lip1, Lip2, and Lip3) in aqueous and organic media. Biotechnology Progress. Available at: [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Available at: [Link]

  • Busto, E., et al. (2018). Immobilization of an amino acid racemase for application in crystallization-based chiral resolutions of asparagine monohydrate. Biotechnology Progress. Available at: [Link]

  • Yamada, T., & Narioka, T. (1996). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. Available at: [Link]

  • van den Berg, M. A., et al. (2000). Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. ResearchGate. Available at: [Link]

  • Contesini, F. J., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences. Available at: [Link]

  • Alcántara, A. R., et al. (2004). Resolution of Racemic Acids, Esters and Amines by Candida rugosa Lipase in Slightly Hydrated Organic Media. ResearchGate. Available at: [Link]

  • Smallridge, A. J., Trewhella, M. A., & Wang, Z. (2002). The Enzyme-catalysed Stereoselective Transesterification of Phenylalanine Derivatives in Supercritical Carbon Dioxide. Victoria University Research Repository. Available at: [Link]

  • Wikipedia. (n.d.). Serine protease. Wikipedia. Available at: [Link]

  • UniProt. (2019). Subtilisin Carlsberg - Bacillus licheniformis. UniProtKB. Available at: [Link]

  • Eser, A., et al. (2023). Immobilization of Subtilisin Carlsberg and its use for transesterification of N-acetyl-L-phenylalanine ethyl ester in organic medium. PubMed. Available at: [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society. Available at: [Link]

  • Empie, M. (1984). Recovery of L-phenylalanine from its racemic mixtures. European Patent Office. Available at: [Link]

  • Péli, N., et al. (2020). Alcalase-CLEA catalysed hydrolysis of a protected amino ester. ResearchGate. Available at: [Link]

  • Corey, D. R., & Craik, C. S. (1992). Mechanistic origins of the substrate selectivity of serine proteases. PubMed. Available at: [Link]

  • Li, Y., et al. (2022). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. MDPI. Available at: [Link]

  • Liu, Y., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. Available at: [Link]

  • Ali, S. M., & Agbaria, R. A. (2005). Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest-host complexes. PubMed. Available at: [Link]

  • Goolsby, B., & Brodbelt, J. S. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Di Cera, E. (2009). Serine Proteases. IUBMB Life. Available at: [Link]

  • Carnegie Mellon University. (2005). Lecture 16: Enzyme Mechanism: Serine Proteases. andrew.cmu.edu. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of serine protease. ResearchGate. Available at: [Link]

  • Google Patents. (2005). Resolution of DL-phenylalanine. Google Patents.
  • Adnadjevic, B., et al. (2012). Catalyzed Ester Synthesis Using Candida rugosa Lipase Entrapped by Poly(N-isopropylacrylamide-co-itaconic Acid) Hydrogel. PMC. Available at: [Link]

  • Hassan, M. E. (n.d.). Immobilization of Enzymes: Methods and Applications. ResearchGate. Available at: [Link]

  • Pinto, A., et al. (2022). Design and Characterization of In-One Protease-Esterase PluriZyme. PMC. Available at: [Link]

  • Makam, P., et al. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. OSTI.GOV. Available at: [Link]

  • Chen, Z., et al. (2023). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry. Available at: [Link]

  • Nylund, M., et al. (2002). Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa. ResearchGate. Available at: [Link]

  • Rapp, C., et al. (2023). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. PMC. Available at: [Link]

  • Kumar, D., & Bhalla, T. C. (2004). Lipase-catalyzed synthesis of L-phenylalanyl-D-glucose. PubMed. Available at: [Link]

Sources

Synthesis of alpha-methyl-phenylalanine via phase transfer catalysis

Application Note: Enantioselective Synthesis of -Methylphenylalanine via Asymmetric Phase-Transfer Catalysis

Executive Summary

The incorporation of



Asymmetric Phase-Transfer Catalysis (PTC) has emerged as a premier methodology to achieve this transformation. By utilizing chiral quaternary ammonium salts, this approach offers operational simplicity, mild reaction conditions, and avoids the use of heavy transition metals, making it highly suitable for scalable and sustainable pharmaceutical manufacturing[1].

Scientific Rationale & Mechanistic Causality

The core principle of asymmetric PTC relies on the formation of a highly structured, chiral ion pair in a biphasic solvent system. The standard substrate for synthesizing

The Causality of Stereocontrol:

  • Interfacial Deprotonation: An aqueous base (e.g., 50% KOH) deprotonates the

    
    -carbon of the Schiff base at the liquid-liquid interface. The use of a non-polar organic solvent (like toluene) is critical here; it prevents the base from dissolving into the organic phase, thereby suppressing any uncatalyzed, racemic background alkylation.
    
  • Ion-Pair Migration: The chiral phase-transfer catalyst (a quaternary ammonium cation,

    
    ) exchanges its halide counterion for the newly formed enolate anion. This lipophilic chiral ion pair 
    
    
    then migrates into the bulk organic phase.
  • Facial Shielding: When utilizing advanced

    
    -symmetric spiro ammonium salts (Maruoka catalysts), the rigid, binaphthyl-derived backbone of the catalyst effectively shields the si-face of the enolate.
    
  • Stereoselective Alkylation: The electrophile (benzyl bromide) is sterically forced to approach exclusively from the exposed re-face. This highly ordered transition state yields the (S)-

    
    -methylphenylalanine derivative with exceptional enantiomeric excess (>95% ee)[2].
    

Catalytic Cycle Visualization

PTC_CycleSubstrateAlanine Schiff Base(Organic Phase)EnolateEnolate Anion(Interface)Substrate->Enolate DeprotonationBaseAqueous Base (OH-)(Interface)Base->Enolate OH- extracts H+IonPairChiral Ion Pair[Q+ Enolate-](Organic Phase)Enolate->IonPair Phase TransferCatalystChiral QuaternaryAmmonium Salt (Q+X-)Catalyst->IonPair Q+ binds EnolateProductAlkylated Schiff Base(Precursor to α-Me-Phe)IonPair->Product Asymmetric AlkylationElectrophileBenzyl Bromide(BnBr)Electrophile->Product BenzylationProduct->Catalyst Catalyst Regeneration

Fig 1: Catalytic cycle of asymmetric PTC alkylation highlighting the chiral ion-pair intermediate.

Comparative Catalyst Performance

Various chiral phase-transfer catalysts have been developed for this transformation. The table below summarizes the quantitative data for the benzylation of alanine derivatives to yield

Catalyst SystemSubstrateElectrophileBase / SolventYield (%)Enantiomeric Excess (ee %)

-Symmetric Spiro Ammonium Salt
[2]
Alanine Schiff BaseBenzyl Bromide50% KOH / Toluene9596
TADDOL-Derived PTC [3]Alanine Schiff BaseBenzyl BromideSolid NaOH / Toluene8893
Ni(II) Schiff Base Complex [4]Glycine ComplexBenzyl BromideSolid NaOH / DMF8590

Validated Experimental Protocols

This protocol describes a self-validating workflow for the synthesis of (S)-


Phase 1: Asymmetric Benzylation of Alanine Schiff Base

Objective: Establish the quaternary stereocenter via facial-selective alkylation.

  • System Preparation: In a flame-dried Schlenk flask purged with argon, dissolve N-(diphenylmethylene)alanine tert-butyl ester (1.0 mmol) and the (S,S)-spiro chiral quaternary ammonium bromide catalyst (1–5 mol%) in anhydrous toluene (10 mL).

  • Interfacial Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 50% aqueous KOH (3.0 mmol) dropwise.

    • Causality Note: Vigorous stirring (≥1000 rpm) is mandatory. High shear forces maximize the interfacial surface area between the aqueous base and the organic solvent, ensuring rapid deprotonation without requiring the base to dissolve into the toluene phase.

  • Electrophilic Addition: Slowly add benzyl bromide (1.2 mmol) via syringe. Maintain vigorous stirring at 0 °C for 12–18 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete consumption of the starting material validates successful catalytic turnover. For stereochemical validation, an aliquot can be micro-cleaved and analyzed via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >95% ee before proceeding to bulk deprotection.

  • Workup: Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the intermediate.
    
Phase 2: Deprotection & Isolation

Objective: Remove the Schiff base and ester protecting groups without epimerizing the newly formed stereocenter.

  • Imine Cleavage: Dissolve the purified alkylated intermediate in THF (5 mL). Add 1 N aqueous HCl (5 mL) and stir at room temperature for 4 hours.

    • Causality Note: The diphenylmethylene group is highly sensitive to mild aqueous acid. This allows for its selective removal while leaving the tert-butyl ester intact, preventing unwanted side reactions.

  • Ester Cleavage: Extract the aqueous phase with diethyl ether to remove the benzophenone byproduct. Neutralize the aqueous layer, extract the free amine intermediate into dichloromethane, and concentrate. Treat the residue with a mixture of Trifluoroacetic acid (TFA) and dichloromethane (1:1, 5 mL) for 2 hours at room temperature to cleave the tert-butyl ester.

  • Final Isolation: Evaporate the volatiles under a stream of nitrogen. Purify the crude amino acid via cation-exchange chromatography (e.g., Dowex 50WX8 resin, eluting with 5% aqueous

    
    ) to yield enantiopure (S)-
    
    
    -methylphenylalanine as a white solid.

References

  • Direct Asymmetric α-Alkylation of NH2-Unprotected Amino Acid Esters Enabled by Biomimetic Chiral Pyridoxals Source: ResearchGate URL:1

  • Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids Source: Organic Chemistry Portal (Original publication in J. Am. Chem. Soc.) URL:2

  • Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis Of (R)- and (S)-alpha-methyl amino acids Source: ResearchGate URL:3

  • Alkylations of Chiral Nickel(II) Complexes of Glycine under Phase-Transfer Conditions Source: ResearchGate URL:4

N-methylation techniques for Mth-DL-phenylalanine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced N-Methylation Protocols for Mth-DL-Phenylalanine Precursors

Part 1: Executive Summary & Nomenclature Clarification

Target Definition: This guide details the synthesis of N-Methyl-DL-Phenylalanine (N-Me-DL-Phe), a critical non-proteinogenic amino acid used in peptidomimetics to enhance metabolic stability and membrane permeability.[1]

Critical Nomenclature Note ("Mth" vs. "N-Me"): In many legacy chemical catalogs (e.g., CAS 30615-87-3), "MTH-DL-Phenylalanine" refers to Methylthiohydantoin-DL-Phenylalanine (5-benzyl-3-methyl-2-thioxoimidazolidin-4-one), a heterocycle formed via the reaction of phenylalanine with methyl isothiocyanate. However, in the context of "N-methylation techniques for precursors" within drug development, the objective is almost universally the N-methylation of the alpha-amine to generate N-Methyl-DL-Phenylalanine . This guide focuses on the latter (N-methylation) while acknowledging the former.

Part 2: Strategic Overview of N-Methylation Methodologies

N-methylation of amino acids is chemically challenging due to the risk of over-methylation (forming quaternary ammonium salts) and racemization (though less critical for DL-precursors, preserving integrity is key for method transfer to L-isomers).

FeatureMethod A: Reductive Amination Method B: Fukuyama-Mitsunobu Method C: 5-Oxazolidinone (Freidinger)
Primary Reagents Formaldehyde, NaCNBH₃2-NsCl, MeOH/DIAD, PhSHParaformaldehyde, p-TsOH, Et₃SiH
Mechanism Schiff base reductionSulfonamide alkylationHeterocyclic reduction
Selectivity Moderate (Risk of N,N-dimethyl)High (Mono-methyl only)High (Mono-methyl only)
Scalability High (Industrial standard)Moderate (Reagent cost)High (Process friendly)
Key Advantage One-pot, inexpensiveNo over-methylation possibleSimultaneous protection/activation

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Methylation (The "Gold Standard" for Solution Phase)

Best for: Rapid synthesis of N-methyl derivatives where minor dimethyl byproducts can be separated.

Mechanism: Formation of an imine (Schiff base) followed by in-situ reduction.

Materials:

  • DL-Phenylalanine (1.0 eq)

  • Formaldehyde (37% aq. solution, 1.2 eq)

  • Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) or STAB (Sodium Triacetoxyborohydride)

  • Solvent: Methanol (MeOH) / Acetic Acid (1%)

Step-by-Step Workflow:

  • Dissolution: Suspend DL-Phenylalanine (10 mmol) in MeOH (50 mL). Add Acetic Acid (0.5 mL) to adjust pH to ~5–6.

  • Imine Formation: Add Formaldehyde (12 mmol) dropwise at 0°C. Stir for 30 minutes. Note: The solution may remain cloudy.

  • Reduction: Add NaCNBH₃ (15 mmol) in small portions over 20 minutes. Evolution of gas (H₂) may occur; ensure venting.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (n-BuOH:AcOH:H₂O 4:1:1) or LC-MS.

  • Quenching: Quench with water (10 mL). Evaporate MeOH under reduced pressure.

  • Workup: Dissolve residue in water, load onto a Dowex 50W (H+ form) cation exchange column.

    • Wash with water (removes reagents).

    • Elute product with 1M NH₄OH.

  • Isolation: Lyophilize the ammoniacal fractions to obtain N-Methyl-DL-Phenylalanine as a white powder.

Critical Control Point: Do not use excess formaldehyde (>1.5 eq) or higher temperatures, as this promotes N,N-dimethylation .

Protocol B: Fukuyama-Mitsunobu Synthesis (The "Precision Tool")

Best for: High-value synthesis requiring absolute mono-methylation guarantees.

Mechanism: Activation of the amine as a sulfonamide (Nosyl group) increases acidity of the N-H, allowing alkylation under Mitsunobu conditions or with Methyl Iodide, followed by deprotection.

Materials:

  • DL-Phenylalanine Methyl Ester HCl (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (2-NsCl, 1.1 eq)

  • Methanol (MeOH, as methyl source) / Triphenylphosphine (PPh₃) / DIAD

  • Thiophenol (PhSH) / DBU (for deprotection)

Step-by-Step Workflow:

  • Protection: React DL-Phe-OMe with 2-NsCl and TEA in DCM at 0°C to form N-Ns-DL-Phe-OMe .

  • Methylation (Mitsunobu):

    • Dissolve N-Ns-DL-Phe-OMe (1.0 eq), PPh₃ (1.2 eq), and MeOH (2.0 eq) in dry THF.

    • Add DIAD (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours.

    • Result: Quantitative formation of N-Me-N-Ns-DL-Phe-OMe .

  • Deprotection (Denosylation):

    • Treat the methylated intermediate with Thiophenol (1.2 eq) and DBU (2.0 eq) in DMF for 1 hour.

    • Mechanism: Nucleophilic attack on the sulfur of the Nosyl group releases the N-methyl amine.

  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester with LiOH in THF/H₂O.

Why this method? The Nosyl group prevents the nitrogen from accepting a second methyl group, making over-methylation chemically impossible.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for both methods.

N_Methylation_Pathways Start DL-Phenylalanine (Precursor) Reductive Reductive Amination (HCHO / NaCNBH3) Start->Reductive Method A Nosyl N-Nosyl-Phe-OMe (Protected) Start->Nosyl Method B (+ 2-NsCl) Schiff Schiff Base (Imine Intermediate) ProductA N-Methyl-DL-Phe (Target) Schiff->ProductA Reduction Reductive->Schiff - H2O SideProduct N,N-Dimethyl-Phe (Impurity) ProductA->SideProduct Over-methylation (Excess HCHO) Mitsunobu Mitsunobu Methylation (MeOH / DIAD / PPh3) Nosyl->Mitsunobu MethylNosyl N-Me-N-Nosyl-Phe-OMe Mitsunobu->MethylNosyl Selective Deprotect Denosylation (PhSH / DBU) MethylNosyl->Deprotect ProductB N-Methyl-DL-Phe-OMe Deprotect->ProductB

Figure 1: Comparative pathways for Reductive Amination (Method A) vs. Fukuyama-Mitsunobu Methylation (Method B).

Part 5: Quality Control & Validation

To ensure the "Mth" precursor has been correctly converted to the N-Methyl derivative (and not the MTH heterocycle or dimethyl impurity), use the following validation criteria:

  • 1H NMR Spectroscopy:

    • N-Methyl Group: Look for a singlet integrating to 3H around 2.4–2.6 ppm .

    • N,N-Dimethyl Impurity: If a singlet integrates to 6H or appears slightly downfield, over-methylation occurred.

    • MTH Heterocycle: If the "Mth" ring formed (CAS 30615-87-3), the alpha-proton signal will shift significantly downfield (>4.0 ppm) due to the adjacent carbonyls in the ring.

  • Kaiser Test (Ninhydrin):

    • Primary Amine (Precursor): Deep Blue/Purple.

    • Secondary Amine (N-Methyl Product): Reddish/Orange (Note: N-methyl amino acids do not give the classic blue color).

    • Tertiary Amine (Dimethyl Impurity): Negative (Yellow/Colorless).

References

  • Reductive Amination Standards

    • Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-α-amino acids." Chemical Reviews.

  • Fukuyama Synthesis

    • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.

  • Oxazolidinone Method (Freidinger)

    • Freidinger, R. M., et al. (1983). "Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones." Journal of Organic Chemistry.

  • MTH-DL-Phenylalanine Structure Verification

    • Chemical Book. "MTH-DL-Phenylalanine (CAS 30615-87-3) Product Entry."[2][3]

Sources

Protocol for introducing Mth-DL-phenylalanine into alpha-helical structures

Application Note: Protocol for the Introduction of Mth-DL-Phenylalanine into -Helical Peptides

Executive Summary

The development of peptide-based therapeutics is frequently hindered by their lack of secondary structure in aqueous solution, leading to poor target affinity and rapid proteolytic degradation. Introducing sterically constrained non-canonical amino acids, such as Mth-DL-phenylalanine (a functionalized phenylalanine derivative encompassing


This application note provides a comprehensive, self-validating protocol for the strategic design, solid-phase synthesis, and structural validation of Mth-DL-Phe-modified

Mechanistic Causality: The Thermodynamics of Helical Constraint

To understand how to synthesize these peptides, one must first understand why Mth-DL-Phe is utilized.

Unstructured peptides suffer a massive entropic penalty (


Thorpe-Ingold effect




As demonstrated in the conformational analysis of hydantoin-based universal peptidomimetics, this severe restriction confines the Ramachandran space strictly to the





ThermodynamicsUnstructuredUnstructured Peptide(High Entropy)Mth_InsertionMth-DL-Phe Insertion(Steric Bulk)Unstructured->Mth_InsertionRestricted_SpaceRestricted Ramachandran Space(φ ≈ -60°, ψ ≈ -45°)Mth_Insertion->Restricted_Space Thorpe-Ingold EffectPre_organizedPre-organized α-Helix(Low Entropic Penalty)Restricted_Space->Pre_organizedTarget_BindingHigh-Affinity Binding(Favorable ΔG)Pre_organized->Target_Binding Minimal ΔS upon binding

Thermodynamic mechanism of alpha-helix stabilization via Mth-DL-Phe insertion.

Strategic Sequence Design

Optimization of the folding pathway is inherently linked to the sequence of amino acids and their individual steric properties [3]. When designing your sequence:

  • Placement: Substitute canonical residues with Mth-DL-Phe at the

    
    , or 
    
    
    positions. These positions align on the same face of the
    
    
    -helix, maximizing backbone stabilization without disrupting the receptor-binding face.
  • Diastereomeric Consideration: Because Mth-DL-Phe is a racemic mixture (DL), its incorporation will yield a pair of diastereomers. The D-enantiomer will actively disrupt a right-handed

    
    -helix. Therefore, a rigorous separation step is mandatory post-synthesis.
    
Quantitative Data: Comparative Helix Stabilization Parameters
Amino Acid ModificationHelical Propensity (

)
Dihedral Constraints (

)
SPPS Coupling EfficiencyProteolytic Half-life
L-Phenylalanine (Canonical)1.13Flexible>99% (1h, 25°C)< 2 hours

-Aminoisobutyric Acid (Aib)
1.80Restricted~85% (2h, 25°C)> 24 hours
Mth-DL-Phenylalanine >2.00 Highly Restricted ~70% (3h, 50°C) > 48 hours

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Self-Validating System: To ensure the integrity of the experiment, synthesize a wild-type (canonical L-Phe) sequence in parallel. This acts as an internal control to validate that any structural changes observed are strictly due to the Mth-DL-Phe incorporation.

Step 1: Resin Preparation & Swelling
  • Action: Weigh out 0.1 mmol of Fmoc-Rink Amide AM resin. Swell the resin in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Causality: Proper swelling expands the polystyrene matrix, exposing reactive sites and ensuring uniform coupling kinetics.

Step 2: Fmoc Deprotection
  • Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

Step 3: Coupling of Mth-DL-Phe (Critical Step)
  • Causality: Standard carbodiimide chemistry (e.g., DIC/Oxyma) will fail here. The steric bulk of the Mth-DL-Phe

    
    -carbon physically blocks the nucleophilic attack of the resin-bound amine.
    
  • Action:

    • Prepare a solution of 4 equivalents (eq) Fmoc-Mth-DL-Phe, 3.9 eq HATU, and 4 eq HOAt in DMF.

    • Add 8 eq of N,N-Diisopropylethylamine (DIEA) to activate the amino acid, forming the highly reactive 7-aza-OBt ester.

    • Add the mixture to the resin and heat to 50°C for 3 hours (or utilize Microwave-SPPS at 75°C for 15 minutes).

    • Perform a Kaiser test. If positive, repeat the coupling step (double coupling).

Step 4: Cleavage and Global Deprotection
  • Action: Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

  • Action: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.

SPPS_WorkflowResinResin Swelling(DMF, 30 min)DeprotectFmoc Deprotection(20% Piperidine)Resin->DeprotectCouple_StdStandard Coupling(DIC/Oxyma, 1h)Deprotect->Couple_Std Canonical AACouple_MthMth-DL-Phe Coupling(HATU/HOAt, 50°C, 3h)Deprotect->Couple_Mth Hindered AACouple_Std->Deprotect RepeatCouple_Mth->Deprotect RepeatCleavageTFA Cleavage(TFA/TIS/H2O)Couple_Mth->Cleavage Sequence CompleteValidationHPLC Separation &CD ValidationCleavage->Validation

Workflow for Solid-Phase Peptide Synthesis incorporating sterically hindered Mth-DL-Phe.

Purification and Structural Validation

Because modifications to the primary structure directly influence the secondary structure fractions (such as the


Step 5.1: Diastereomeric Resolution via RP-HPLC
  • Dissolve the crude lyophilized peptide in a 10% Acetonitrile (ACN) / 90% Water mixture containing 0.1% TFA.

  • Inject onto a semi-preparative C18 RP-HPLC column.

  • Apply a very shallow gradient (e.g., 0.2% ACN/minute) to resolve the two diastereomers (L-Mth-Phe and D-Mth-Phe containing peptides). Collect both peaks separately.

Step 5.2: Circular Dichroism (CD) Spectroscopy (Self-Validation)
  • Dissolve the separated fractions and the wild-type control in 10 mM phosphate buffer (pH 7.4) to a concentration of 50 µM.

  • Record the CD spectra from 190 nm to 260 nm at 25°C.

  • Data Interpretation: The correct (L-Mth-Phe) diastereomer will exhibit a classic right-handed

    
    -helical signature: dual minima at 208 nm  and 222 nm , and a strong maximum at 192 nm .
    
  • Calculate the

    
     ratio. A ratio 
    
    
    validates the presence of a highly stable, constrained
    
    
    -helix, confirming the successful structural induction by Mth-DL-phenylalanine.

References

  • Source: acs.
  • Source: yale.
  • Source: gatech.
  • Source: nih.

Troubleshooting & Optimization

Technical Support Center: Mth-DL-Phenylalanine Synthesis & Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and incorporation of Mth-DL-phenylalanine (interpreted here as Methyl-substituted Phenylalanine , specifically addressing the steric and chemical challenges of N-Methyl and


-Methyl derivatives, which are the most common "yield-limiting" analogs in peptide chemistry).

Topic: Improving Yield and Purity in Mth-DL-Phenylalanine Peptide Synthesis Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Core Diagnostic: Why is Your Yield Low?

The synthesis and coupling of Methyl-DL-phenylalanine (Mth-Phe) derivatives present a "perfect storm" of chemical challenges. Whether "Mth" refers to


-Methyl  (backbone modification) or 

-Methyl
(quaternary carbon), the primary failure mode is steric occlusion , often compounded by racemization inherent to DL-mixtures.
The "Yield-Killer" Triad
  • Steric Hindrance: The methyl group creates a massive energy barrier for the incoming nucleophile (amine) or the activated electrophile (carboxylate), reducing coupling rates by orders of magnitude compared to standard Phe.

  • Diketopiperazine (DKP) Formation: In

    
    -methylated sequences, the cis-amide conformation is favored, promoting rapid cyclization and cleavage of the dipeptide from the resin (especially at the dipeptide stage).
    
  • Aggregation: Methylated peptides disrupt hydrogen bonding, often leading to "beta-sheet-like" aggregation on-resin, making the N-terminus inaccessible.

Troubleshooting Guide (Q&A Format)

Category A: Coupling Efficiency (The "Hard Step")

Q: I am observing <10% conversion after 2 hours. Standard HBTU/DIEA protocols are failing. What is the fix? A: Standard coupling agents are insufficient for Mth-Phe due to the steric bulk. You must switch to high-efficiency "onium" salts or phosphonium reagents and elevated temperatures.

  • The Protocol Shift:

    • Reagent: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These generate the highly reactive O-At (7-azabenzotriazole) ester, which accelerates the reaction before side reactions (like guanidinylation) occur.

    • Base: Use HOAt as an additive to further catalyze the reaction.

    • Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or a mixture of DMSO/NMP (1:4) to break up resin aggregation.

Q: Does microwave irradiation help, or will it cause degradation? A: Microwave assistance is highly recommended but requires strict temperature control to prevent racemization of the DL-mixture (or epimerization if you desire a specific isomer).

  • Recommendation: 75°C for 5 minutes (25W power). Do not exceed 80°C, especially with Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH in the sequence.

Category B: Preventing Side Reactions

Q: I see a major impurity at [M-2] or [M-18] mass. Is this DKP formation? A: Yes. If Mth-Phe is the second or third residue from the C-terminus, the free amine can attack the C-terminal carbonyl ester bond, forming a cyclic Diketopiperazine (DKP) and cleaving the peptide from the resin.

  • The Fix:

    • Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin . The steric bulk of the trityl handle prevents DKP formation.

    • Avoid Fmoc-deprotection with 20% Piperidine for prolonged periods. Use DBU/Piperidine (2%/2%) for shorter bursts (3 x 3 min) to minimize the time the amine is free and reactive.

Category C: Racemization & DL-Resolution

Q: I am using DL-Mth-Phe but need to enrich for one isomer. Can I resolve it on-resin? A: No. On-resin resolution is inefficient.

  • Strategy: If you must use the DL mixture, expect a 50/50 diastereomeric mixture in your final product. These must be separated via Reverse-Phase HPLC using a C18 column with a shallow gradient (e.g., 0.1% increase in Acetonitrile per minute).

  • Note: Methylated isomers often show distinct retention times due to different solvation shells.

Optimized Experimental Protocols

Protocol 1: High-Efficiency Coupling of Mth-Phe

Use this for coupling Mth-Phe to the resin or the next amino acid to Mth-Phe.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Coupling Agent HBTU / TBTUHATU or PyAOP
Additive HOBtHOAt (0.1 M)
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA (4 eq)
Solvent DMFNMP or DMF/DMSO (4:1)
Reaction Time 1 hour2 x 2 hours (Double Couple)
Temperature RT50°C - 75°C (Microwave)

Step-by-Step Workflow:

  • Swell Resin: Swell resin in DCM for 30 min, then wash with NMP (3x).

  • Activation: Dissolve Fmoc-Mth-DL-Phe-OH (4 eq) and HATU (3.9 eq) in NMP. Add HOAt (4 eq).

  • Base Addition: Add DIPEA (8 eq) immediately before adding to the resin.

  • Coupling: Shake for 2 hours at 50°C.

  • Monitoring: Perform a Chloranil Test (standard Kaiser test does not work for secondary amines like N-methyl).

    • Blue/Green particles = Free secondary amine (Incomplete).

    • Colorless/Yellow = Complete.

  • Recouple: If positive, repeat steps 2-4.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for low-yield scenarios involving Mth-Phenylalanine.

MthPheTroubleshooting Start Low Yield with Mth-DL-Phe CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Truncation Truncated Peptide (Missing Mth-Phe) CheckLCMS->Truncation Coupling Failed Deletion Deletion Sequence (Missing AA *after* Mth-Phe) CheckLCMS->Deletion Next AA Failed DKP Mass = [M-Dipeptide] (DKP Formation) CheckLCMS->DKP Cyclization Soln_Trunc Fix: Increase Activation Use HATU/HOAt @ 75°C Truncation->Soln_Trunc Soln_Del Fix: Acylation Difficulty Use Bis-trichloromethyl carbonate (BTC) or Acid Fluorides Deletion->Soln_Del Soln_DKP Fix: Change Resin Switch to 2-Cl-Trityl Resin DKP->Soln_DKP

Caption: Decision tree for diagnosing failure modes in Methyl-Phenylalanine synthesis based on LC-MS impurity profiles.

Advanced FAQ: Niche Scenarios

Q: What if "Mth" refers to Methylthio-phenylalanine in my specific protocol? A: If your "Mth" is a methionine analog (4-methylthio-Phe), the risk is oxidation of the sulfur to sulfoxide (+16 Da) or sulfone (+32 Da).

  • Preventive Measure: Perform all cleavage and deprotection steps using a "Reagent K" cocktail containing scavengers: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5). The EDT (Ethanedithiol) is critical to keep the sulfur reduced.

Q: Can I use the "Magic Mixture" for difficult Mth sequences? A: Yes. The "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) is excellent for reducing aggregation in hydrophobic Mth-Phe rich sequences.

References

  • Coupling Reagents for Hindered Amino Acids

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Prevention of Diketopiperazine Formation

    • Gairí, M., et al. (1990). The use of 2-chlorotrityl chloride resin for the synthesis of peptides. Tetrahedron Letters.
  • Microwave-Assisted Peptide Synthesis (MAPS)

    • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.
  • N-Methyl Amino Acid Synthesis Overview

    • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.

Purification of peptides containing hydrophobic Mth-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Peptides Containing Hydrophobic Mth-DL-Phenylalanine

Status: Active Ticket ID: #PUR-MTH-DL-PHE Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering a dual-threat purification challenge: extreme hydrophobicity combined with stereochemical complexity .

  • "Mth" (Methyl) Substitution: The addition of a methyl group (likely

    
    -methyl or ring-methylated) to Phenylalanine significantly increases the hydrophobicity of an already hydrophobic residue. This leads to aggregation, poor solubility, and column fouling.
    
  • "DL" (Racemic) Mixture: The use of a DL-amino acid introduces a chiral center variation. If your peptide contains other chiral amino acids (L-form), your crude product is not a single enantiomer but a mixture of diastereomers (e.g., L-L-L-D -L vs. L-L-L-L -L). Unlike enantiomers, diastereomers have different physical properties and can be separated by achiral chromatography, but they often elute very close together.

This guide provides a self-validating workflow to solubilize, separate, and recover your target peptide.

Module 1: The Solubilization Protocol (Pre-HPLC)

The Problem: Hydrophobic peptides containing Mth-Phe often form


-sheet aggregates that mimic "liquid rocks." Injecting a suspension or a gel into an HPLC will ruin the column and yield no separation.

The Solution: You must disrupt secondary structures using "Chaos Agents" or fluorinated solvents before introducing the aqueous buffer.

Step-by-Step Solubilization Workflow
Solvent ClassRecommended SolventFunctionProtocol
Fluorinated (Best) HFIP (Hexafluoroisopropanol)Disrupts H-bonds/

-sheets; induces

-helices.
Dissolve dry peptide in 100% HFIP. Sonicate. Dilute with Mobile Phase A just before injection.
Aprotic Polar DMSO or DMFSolubilizes hydrophobic cores.[1]Dissolve in min. volume of DMSO. Warning: DMSO elutes early and can cause "solvent shock" peaks.
Chaotropic 6M Guanidine-HClDenatures aggregates.Good for crude injection, but high salt requires frequent system flushing to prevent precipitation in pump heads.

Expert Insight: Do not attempt to dissolve this peptide in water or 0.1% TFA directly. It will not dissolve; it will only wet the surface.

Visual Troubleshooting: The Solubilization Decision Tree

solubilization_logic start Dry Crude Peptide (Mth-DL-Phe) water_test Attempt 1: 50% Acetonitrile/Water start->water_test check1 Clear Solution? water_test->check1 hfip_step Attempt 2: 100% HFIP (Hexafluoroisopropanol) check1->hfip_step No (Cloudy/Gel) inject_ready Ready for Injection (Filter 0.2µm) check1->inject_ready Yes check2 Clear Solution? hfip_step->check2 dmso_step Attempt 3: Minimal DMSO + Dilute with 50% ACN check2->dmso_step No check2->inject_ready Yes dmso_step->inject_ready

Figure 1: Systematic workflow for solubilizing hydrophobic peptides prior to HPLC injection.

Module 2: Chromatographic Separation (The Diastereomer Challenge)

The Problem: You must separate the L-Mth-Phe peptide from the D-Mth-Phe peptide. Standard C18 gradients often co-elute these isomers because their hydrophobicity is nearly identical.

The Solution: Exploit Shape Selectivity and Pi-Pi Interactions .

Stationary Phase Selection
  • Recommendation A: Phenyl-Hexyl Column.

    • Why? The Mth-Phe residue is aromatic. Phenyl-Hexyl columns interact with the aromatic ring via pi-pi stacking. The spatial arrangement of the phenyl ring in the D-isomer vs. the L-isomer creates a different interaction strength with the stationary phase, often providing better resolution (Rs) than C18.

  • Recommendation B: C4 or C8 (Wide Pore 300Å).

    • Why? If the peptide is extremely hydrophobic, it may bind irreversibly to C18. C4 allows for easier elution and better peak shape, which is critical for seeing the "shoulder" of the diastereomer.

Mobile Phase Engineering

Standard ACN/Water/TFA is the baseline, but for Mth-Phe peptides, you may need higher eluting strength.

  • Modifier: If peaks are broad, add 1–5% Isopropanol (IPA) to Mobile Phase B (Acetonitrile). IPA improves the mass transfer of hydrophobic chains.

  • Temperature: Run the column at 50°C to 60°C .

    • Mechanism:[2][3] Reduces viscosity and increases the exchange rate between the stationary/mobile phase, sharpening the peaks. Sharper peaks = better separation of diastereomers.

The "Shallow Gradient" Strategy

Diastereomers often elute within 1-2 minutes of each other. A steep gradient will merge them.

  • Protocol:

    • Run a scout gradient (5% to 95% B over 20 min) to find where the peptide elutes (e.g., at 60% B).

    • Design a focused isocratic step or shallow gradient :

      • Start: 50% B

      • End: 70% B

      • Time: 40 minutes (Slope: 0.5% B/min).

Visual Troubleshooting: Method Development Loop

hplc_optimization input Initial Run: C18, 0.1% TFA/ACN decision Resolution (Rs) > 1.5? input->decision success Collect Fractions decision->success Yes issue_broad Issue: Broad Peaks decision->issue_broad No (Tailing) issue_coelution Issue: Co-elution (Single Peak) decision->issue_coelution No (Overlap) fix_temp Action: Increase Temp to 60°C or add IPA issue_broad->fix_temp fix_temp->input fix_column Action: Switch to Phenyl-Hexyl Column issue_coelution->fix_column fix_column->input

Figure 2: Iterative logic for optimizing the separation of hydrophobic diastereomers.

Module 3: Post-Purification Handling

The Problem: You successfully purified the peptide, but after lyophilization, it won't dissolve again, or you lost half the mass to the vial walls.

The Solution:

  • Immediate Handling: Do not leave fractions in the fraction collector overnight. The ACN evaporates, water concentration rises, and the hydrophobic peptide precipitates.

  • Lyophilization: Do not freeze-dry from 100% aqueous solution. The peptide will form a fluffy "cotton" that is electrostatically charged and flies away, or it will aggregate.

    • Protocol: Leave some organic solvent (tert-butanol or acetonitrile) in the flask to keep the peptide structure "open" during freezing.

  • Storage: Store as a dry powder. If solution storage is necessary, use DMSO (if compatible with biology) or slightly acidic buffers.

Frequently Asked Questions (Troubleshooting)

Q1: I see two peaks with identical Mass Spectrometry (MS) signals. Which one is my product?

  • Answer: This is the classic signature of a DL-mixture. Both diastereomers have the exact same mass.

    • Differentiation: You cannot distinguish them by MS alone. You must rely on:

      • Coinjection with a standard: If you have a pure L-standard, inject it to see which peak increases.

      • Enzymatic Digestion: Digestion with Chymotrypsin (cleaves at Phe) is often stereoselective. It will cleave the L-Phe isomer much faster than the D-Phe/Mth-Phe isomer. The peak that disappears rapidly is likely the L-form (if the Mth modification doesn't block the enzyme completely).

Q2: My peptide sticks to the C18 column and won't elute even at 100% B.

  • Answer: The hydrophobic interaction is too strong.

    • Fix: Switch to a C4 column (less surface area/hydrophobicity).

    • Rescue: To clean your current column, inject TFE (Trifluoroethanol) or Isopropanol to strip the bound peptide.

Q3: Can I use "Mth" as a handle for purification?

  • Answer: Yes. If "Mth" implies a specific modification like para-methyl, it changes the UV absorption slightly compared to standard Phe. However, the hydrophobicity is the dominant handle.[4] Use the "Shallow Gradient" described in Module 2 to exploit this.

References

  • Vertex AI Search. (2025). Solubility of Peptide Intermediates in Organic Solvents (HFIP).[5][6] Semantic Scholar.

  • National Institutes of Health (PMC). (2025). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs.

  • Interchim. (2019). Peptides purification development in Reverse Phase.[2][3][4][7][8][9]

  • The Nest Group. (2025). Designing Purification Methods for Hydrophobic Peptides.

  • Bachem. (2025). Peptide Purification Process & Methods: An Overview.

Sources

Technical Support Guide: Solubilization of Mth-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges of Mth-DL-phenylalanine in aqueous buffers.

Note on Nomenclature: In the context of biochemical reagents (specifically from catalogs like Sigma-Aldrich/Merck), "Mth" is often an abbreviation for


-Methyl  (alpha-methyl) or occasionally 4-Methyl . However, "MTH" is also the standard abbreviation for Methylthiohydantoin , a derivative used in protein sequencing.
  • Scenario A (Most Likely): You are working with

    
    -Methyl-DL-phenylalanine  (a non-proteinogenic amino acid used in drug design). This guide primarily focuses on this zwitterionic molecule.
    
  • Scenario B: You are working with MTH-DL-phenylalanine (Methylthiohydantoin) . This is a neutral heterocycle and is insoluble in water . If this is your molecule, you must use 100% organic solvent (DMSO/Acetonitrile) and can only tolerate low aqueous dilution.

Executive Summary & Molecule Identification

Mth-DL-phenylalanine (typically


-Methyl-DL-phenylalanine) exhibits poor solubility in neutral aqueous buffers due to two synergistic factors:
  • Hydrophobic Bulk: The addition of a methyl group to the phenylalanine scaffold significantly increases the partition coefficient (LogP), making the lattice energy harder to overcome with water dipoles.

  • Isoelectric Precipitation: Like all amino acids, it exists as a zwitterion. At its isoelectric point (pI

    
     5.5–6.0), the net charge is zero, minimizing electrostatic repulsion between molecules and causing aggregation/precipitation.
    

Critical Check: Before proceeding, confirm your structure.

  • 
    -Methyl-DL-phenylalanine:  Has a free amine (
    
    
    
    ) and free acid (
    
    
    ). Follow the guide below.
  • MTH-Phenylalanine (Hydantoin): Cyclic structure, no free charge. Stop. Use 100% DMSO or Methanol. It will precipitate in >10% water.

Troubleshooting Guide (Q&A)

Q1: Why does the powder float or clump when I add PBS/Water?

Technical Insight: At neutral pH (pH 7.0–7.4), the molecule is near its isoelectric point where solubility is at its thermodynamic minimum. The crystal lattice energy is too high for neutral water to break. Solution: Do not add neutral buffer directly to the powder. You must generate a net charge (positive or negative) to "push" the molecules apart before introducing the buffer.

Q2: Can I use heat to dissolve it?

Technical Insight: Heating increases kinetic energy and solubility (


).
Recommendation:  Yes, heating to 40–50°C is safe and effective for 

-methyl derivatives. However, avoid boiling (>80°C) for prolonged periods to prevent potential decarboxylation or racemization, although

-methyl amino acids are generally chemically stable. Use ultrasonic energy (sonication) combined with mild heat for best results.
Q3: Which solvent is better: DMSO or HCl?

Comparison:

  • Dilute HCl (0.1 M - 1.0 M): Best for biological compatibility if the final pH can be neutralized. It protonates the amine (

    
    ), creating a soluble cationic salt.
    
  • DMSO (Dimethyl Sulfoxide): Best for high-concentration stocks (>50 mM). It disrupts hydrophobic stacking. However, high DMSO (>1% final) can be cytotoxic or interfere with enzyme assays.

  • Ethanol: Generally poor for phenylalanine derivatives compared to DMSO.

Q4: I dissolved it in acid, but it precipitated when I added the buffer. Why?

Root Cause: "Isoelectric Crashing." When you neutralize the acidic stock (pH 1) with a buffer (pH 7.4), the solution passes through the pI (pH 5.5–6.0). If the concentration is high, the amino acid crashes out of solution at this exact pH. Fix: Add the stock to the buffer slowly with rapid vortexing to pass the pI zone quickly, or ensure the final pH is slightly away from the pI (e.g., pH 7.8 or pH 4.0).

Step-by-Step Solubilization Protocols

Method A: The "pH-Switch" Method (Recommended for Aqueous Assays)

Use this method to minimize organic solvent interference.

  • Weighing: Weigh the required amount of Mth-DL-phenylalanine.

  • Acidification: Add 1.0 M HCl (or Acetic Acid) dropwise to the powder.

    • Ratio: Use approximately 50–100 µL of acid per 10 mg of compound.

  • Dissolution: Vortex and sonicate at 40°C until the solution is perfectly clear. The molecule is now positively charged (

    
    ).
    
  • Dilution: Slowly pipette this concentrate into your target buffer (e.g., PBS) while vortexing.

    • Note: If the buffer capacity is low, the pH may drop. Check final pH and adjust with dilute NaOH if necessary, but stay above pH 6.5 to avoid the pI trap.

Method B: The DMSO "Stock" Method (Recommended for High Throughput)

Use this method for ease of storage and reproducibility.

  • Preparation: Prepare a 100 mM stock solution in anhydrous DMSO (molecular biology grade).

    • Example: Dissolve 17.9 mg of

      
      -Methyl-DL-phenylalanine (MW 
      
      
      
      179.2 g/mol ) in 1 mL DMSO.
  • Solubilization: Sonicate for 5–10 minutes. The solution should be clear and colorless.

  • Storage: Aliquot and store at -20°C. (Stable for >6 months).

  • Usage: Dilute the DMSO stock into the aqueous buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid precipitation.

    • Technique: "Jet" the DMSO stock into the center of the vortexing buffer to prevent local high concentrations.

Solubility Decision Logic (Visual)

SolubilityWorkflow Start Start: Mth-DL-Phenylalanine (Powder) Check Identify Molecule Type Start->Check TypeA Alpha-Methyl-Phe (Amino Acid) Check->TypeA Has COOH/NH2 TypeB MTH-Phe (Thiohydantoin) Check->TypeB Cyclic/Neutral MethodChoice Select Solvent Strategy TypeA->MethodChoice DMSOPath Method B: Organic Stock (100% DMSO) TypeB->DMSOPath AcidPath Method A: Acid Switch (1M HCl) MethodChoice->AcidPath No Organic Allowed MethodChoice->DMSOPath Standard Use DissolveA Sonicate @ 40°C (Clear Solution) AcidPath->DissolveA DissolveB Sonicate @ RT (Clear Solution) DMSOPath->DissolveB DiluteA Dilute into Buffer (Rapid Vortex) DissolveA->DiluteA DiluteB Dilute into Buffer (Keep DMSO < 1%) DissolveB->DiluteB For Type A Precip Precipitation Risk! (Avoid >10% Water) DissolveB->Precip For Type B Result Final Assay Solution DiluteA->Result DiluteB->Result

Caption: Decision tree for solubilizing Mth-DL-phenylalanine based on chemical structure and assay requirements.

Physicochemical Data Summary

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~179.22 g/mol Small molecule, kinetics are fast once lattice breaks.
Isoelectric Point (pI) ~5.5 – 6.0 (Est.)Lowest solubility zone. Avoid pH 5.0–6.5.
LogP (Octanol/Water) ~1.7 (Est.)Moderately hydrophobic. Requires "push" (charge) or "pull" (solvent).
Melting Point >250°C (Decomposes)High crystal lattice energy; requires energy (heat/sonication) to dissolve.
Stability Stable at RTCan be heated to 50°C without degradation.

References

  • MedChemExpress. (2024).

    
    -Methyl-DL-phenylalanine Product Information. Retrieved from 
    
  • Sigma-Aldrich. (n.d.).

    
    -Methyl-DL-phenylalanine Specification Sheet. Retrieved from 
    
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from

  • BenchChem. (2025). Best Practices for Handling and Dissolving Hydrophobic Peptides. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9959, DL-Phenylalanine. Retrieved from

Technical Support Center: Coupling Strategies for Low-Reactivity Mth-DL-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket Focus: Overcoming steric hindrance and electronic deactivation in modified phenylalanine derivatives. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.

Diagnostic & Selection Strategy

User Query: "Standard EDC/NHS or HBTU protocols are yielding <20% conversion with Mth-DL-phenylalanine. What are my alternatives?"

Technical Analysis: The abbreviation "Mth" typically denotes a Methylated derivative (likely


-methyl or 

-methyl). The "DL" indicates a racemic mixture. The low reactivity is driven by two factors:
  • Steric Hindrance: The methyl group creates a "protective" cone around the amine or carboxylic acid, physically blocking the approach of the coupling partner.[1]

  • Electronic Deactivation: If

    
    -methylated, the nucleophilicity of the amine is reduced, and the secondary amine is more prone to steric clashes.
    

Do not simply increase equivalents; you must change the activation mechanism. Use the decision matrix below to select your reagent.

Reagent Selection Decision Matrix

ReagentSelection Start START: Mth-DL-Phe Coupling Failure CheckSterics Is the hindrance on the Amine (N-Me) or Acid (alpha-Me)? Start->CheckSterics Branch1 N-Methyl Amine (Nucleophile) CheckSterics->Branch1 Target is N-Term Branch2 alpha-Methyl Acid (Electrophile) CheckSterics->Branch2 Target is C-Term COMU Option A: COMU + Oxyma (High Efficiency, Safer) Branch1->COMU Standard HATU Option B: HATU + HOAt (The 'Sledgehammer') Branch1->HATU If COMU fails TFFH Option C: TFFH (Acid Fluoride) (Best for Aib/alpha-Me) Branch2->TFFH Preferred PyAOP Option D: PyAOP (Phosphonium Power) Branch2->PyAOP Alternative ScaleUp Is this for Scale-Up (>10g)? COMU->ScaleUp T3P Option E: T3P (Green, Low Epimerization) ScaleUp->T3P Yes

Figure 1: Decision tree for selecting coupling agents based on the specific structural challenge of the modified phenylalanine.

The Solutions (Deep Dive)

Option A: The Modern Standard – COMU / Oxyma Pure

Best For: General


-methylated couplings where safety and yield are paramount.
Why it works:  COMU utilizes the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[2] Unlike benzotriazoles (HOBt/HOAt), Oxyma is non-explosive and displays a "proton-shuttle" effect that accelerates the acylation of hindered amines.
  • Pros: Higher solubility in DMF than HATU; visual color change (yellow to red) indicates endpoint; safer byproduct profile.

  • Cons: Hydrolytically unstable; must be stored dry and used immediately upon dissolution.

Option B: The "Nuclear" Option – TFFH (Acid Fluorides)

Best For:


-Methylated acids (e.g., 

-Me-DL-Phe) or coupling to extremely hindered amines (e.g., Aib,

-Me-Phe). Why it works: TFFH converts the carboxylic acid into an Acid Fluoride in situ.[3] Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than the bulky active esters generated by HATU or COMU.
  • Pros: The small size of the fluoride leaving group allows it to slip past steric bulk.

  • Cons: Requires careful handling; acid fluorides can be sensitive to moisture.

Option C: The Scale-Up Specialist – T3P (Propylphosphonic Anhydride)

Best For: Large-scale batches where racemization of other residues in the chain is a concern.[4] Why it works: T3P forms a mixed anhydride.[5] It is unique because it does not generate a free amine during the reaction (unlike uronium salts), reducing base-catalyzed epimerization.

  • Pros: Supplied as a solution (easy handling); water-soluble byproducts (simple wash workup).[6]

  • Cons: Reaction kinetics can be slower than HATU/COMU for extremely hindered systems.

Comparative Data: Yield & Efficiency

ReagentMechanismSteric ToleranceRacemization Risk*Byproduct Removal
HBTU/HOBt Carbodiimide/Active EsterLowModerateEasy (Wash)
HATU Uronium/Aza-benzotriazoleHighLowModerate
COMU Uronium/OxymaVery High Very Low Easy (Soluble)
TFFH Acid FluorideExtreme LowModerate
T3P Phosphonic AnhydrideModerate/HighLowest Easiest (Aq. Wash)

*Note: Since you are using DL-Phe, racemization of the Phe itself is moot. However, if coupling TO a chiral chain, these values indicate the risk to the REST of the peptide.

Validated Protocols

Protocol A: High-Efficiency Coupling with COMU

Use this for N-methylated phenylalanine derivatives.

  • Stoichiometry:

    • Amino Acid: 3.0 eq

    • COMU: 2.9 eq (Slight deficit prevents capping)

    • Oxyma Pure: 3.0 eq (Additive ensures stability)

    • Base (DIEA or TMP): 6.0 eq

  • Activation (Pre-activation is critical):

    • Dissolve Amino Acid, COMU, and Oxyma in minimal DMF (0.2 M concentration).

    • Add Base.[7] The solution will turn bright red/orange.

    • Wait exactly 30 seconds. (Longer pre-activation causes guanidinium formation).

  • Coupling:

    • Add the activated mixture to the resin/amine component.[1][8]

    • Reaction Time: 1–2 hours at Room Temperature.

    • Monitoring: Chloranil test (for secondary amines) is required; Kaiser test will not work on

      
      -methyl amines.
      
Protocol B: Acid Fluoride Activation with TFFH

Use this if COMU fails or for


-methylated variants.
  • Stoichiometry:

    • Mth-DL-Phe: 3.0 eq

    • TFFH: 3.0 eq

    • Base (DIEA): 6.0 eq

  • Activation:

    • Dissolve Amino Acid and TFFH in dry DCM or DMF.

    • Add DIEA under inert atmosphere (

      
      ).
      
    • Stir for 15–30 minutes to generate the Acid Fluoride.

  • Coupling:

    • Add the solution to the amine component.[1][8]

    • Reaction Time: 2–18 hours. (Acid fluorides are stable enough for overnight coupling).

    • Note: If using SPPS, double coupling is recommended.

Troubleshooting FAQs

Q: I am using Mth-DL-Phe. Since it is DL (racemic), why should I care about "low racemization" reagents like T3P or Oxyma? A: You are correct that the stereocenter of the Phe itself is already scrambled. However, high-activity reagents (like HATU) used with strong bases can cause epimerization of the adjacent amino acid in the peptide chain (the one the Phe is coupling to). T3P and Oxyma/COMU are milder on the growing chain while still activating the Phe sufficiently.

Q: The reaction mixture turns black when using HATU. Is this normal? A: No. A black color usually indicates decomposition of the reagent or the presence of amine impurities. HATU solutions should be yellow to orange. Ensure your DMF is "amine-free" (freshly distilled or high-grade).

Q: Can I use microwave heating to force the reaction? A: Yes, but with caution.

  • COMU: Max 50°C (Oxyma is less thermally stable than HOBt).

  • TFFH: Very stable, can tolerate 60°C+.

  • Warning: Microwave heating of DL-amino acids can lead to difficult-to-separate diastereomers if the rest of your peptide is chiral.

Q: My Mth-Phe is at the N-terminus. How do I deprotect it? A: If it is Fmoc-Mth-Phe, standard piperidine deprotection is often too slow due to the methyl group. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) combined with piperidine to drive deprotection to completion.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Application in Peptide Synthesis.[3][5] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[4][6] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Subirós-Funosas, R., et al. (2009).[9] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][10][11][12] Chemistry – A European Journal, 15(37), 9394–9403.[9] [Link]

Sources

Validation & Comparative

HPLC Separation Methods for Mth-DL-Phenylalanine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Methylthiohydantoin-DL-phenylalanine (Mth-DL-phenylalanine, CAS 30615-87-3) is a critical intermediate in Edman-type peptide sequencing and serves as a vital substrate for the enzyme-catalyzed synthesis of D-amino acids. Because the physiological and pharmacological profiles of amino acid enantiomers differ drastically, establishing absolute chiral purity is a non-negotiable step in drug development and biochemical research.

However, Mth-amino acids present a unique chromatographic challenge. The formation of the thiohydantoin ring consumes the


-amine, stripping the molecule of the primary ammonium ion (-NH3+) that traditional amino acid chiral stationary phases (CSPs) rely upon for chiral recognition. As a Senior Application Scientist, I have structured this guide to bypass trial-and-error, providing a mechanistic comparison of viable HPLC methods and self-validating protocols to ensure robust enantioseparation.

Mechanistic Causality: Why Standard CSPs Succeed or Fail

Enantiomers possess identical physicochemical properties in achiral environments; separation requires a transient diastereomeric complex between the analyte and a chiral selector. The structural nuances of Mth-DL-phenylalanine dictate the success of the CSP:

  • The Crown Ether Failure (Method C - Control) : Crown ether CSPs (e.g., Crownpak CR) are highly effective for underivatized amino acids. They operate via host-guest complexation, where the ether oxygens form multiple hydrogen bonds with a primary ammonium ion[1],[2]. Because the nitrogen in Mth-phenylalanine is locked within the thiohydantoin ring, it cannot form this complex. Attempting to use a Crown Ether CSP for Mth-derivatives will result in co-elution and method failure.

  • The Cyclodextrin Advantage (Method A) :

    
    -Cyclodextrins (CDs) feature a hydrophobic cavity and a hydrophilic rim. For Mth-DL-phenylalanine, the bulky, aromatic phenyl group is driven into the hydrophobic cavity by a highly aqueous mobile phase. Simultaneously, the carbonyl and thiocarbonyl groups of the thiohydantoin ring form stereoselective hydrogen bonds with the hydroxyl groups on the CD rim, enabling baseline resolution[3].
    
  • The Polysaccharide Alternative (Method B) : Cellulose-based CSPs (e.g., Lux Cellulose-2) feature a chiral helical groove. The separation is driven by

    
     interactions with the phenyl ring and dipole-dipole interactions with the thiohydantoin moiety. These columns are highly successful for bulky, protected amino acids (like FMOC or MTH derivatives) under both reversed-phase and normal-phase conditions[4].
    

CSP_Logic A Analyte: Mth-DL-Phenylalanine B Structural Assessment: Is the α-amine free? A->B C Yes: Free Primary Amine B->C D No: Amine in Thiohydantoin Ring B->D E Crown Ether CSP (e.g., Crownpak CR) C->E G Evaluate Hydrophobic/Aromatic Moieties D->G F Failure: No H-bond complexation E->F H RSP-β-Cyclodextrin CSP (Inclusion Complex) G->H I Cellulose-Based CSP (Helical Groove Interaction) G->I

Caption: Logical decision matrix for selecting a Chiral Stationary Phase for Mth-amino acids.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance of the three approaches discussed above.

ParameterMethod A: Derivatized

-Cyclodextrin
Method B: Polysaccharide CSPMethod C: Crown Ether (Control)
Chiral Selector R,S-2-hydroxypropyl-

-cyclodextrin (RSP-

-CD)
Cellulose tris(3-chloro-4-methylphenylcarbamate)Chiral Crown Ether
Primary Mechanism Hydrophobic inclusion + H-bondingHelical groove dipole/

interactions
Host-guest complexation
Optimal Mobile Phase Water/Methanol (e.g., 90:10 v/v)Water/Acetonitrile (Reversed Phase)Aqueous Perchloric acid (pH 1-2)
Resolution (

)
High (

)
Very High (

)
Fails (Co-elution,

)
Causality of Result Aqueous environment forces the phenyl ring into the CD cavity, maximizing chiral recognition[3].Broad enantiorecognition for bulky ring-protected amino acids[4].Lack of primary -NH3+ prevents necessary hydrogen bonding[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A method is only valid if the internal System Suitability Test (SST) criteria are met prior to sample analysis.

Protocol 1: RSP- -Cyclodextrin Method (Recommended for Aqueous Solvents)

Adapted from Zhang et al. for modern HPLC systems[3].

1. Mobile Phase Preparation:

  • Prepare a mixture of Ultrapure Water and HPLC-grade Methanol at a 90:10 (v/v) ratio.

  • Causality Check: A highly aqueous mobile phase is required. Increasing the organic modifier (Methanol) too much will disrupt the hydrophobic inclusion of the Mth-phenylalanine aromatic ring into the cyclodextrin cavity, destroying resolution.

  • Degas via ultrasonication for 15 minutes.

2. Chromatographic Conditions:

  • Column: RSP-

    
    -CD CSP (e.g., Astec Cyclobond I 2000 RSP, 250 x 4.6 mm, 5 µm).
    
  • Flow Rate: 0.8 mL/min.

  • Temperature: 25 °C (Thermostatic control is critical; lower temperatures generally increase inclusion complex stability and resolution).

  • Detection: UV at 254 nm (optimal for the thiohydantoin and phenyl chromophores).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve Mth-DL-phenylalanine standard in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

4. System Suitability & Self-Validation Checkpoint:

  • Inject the racemic standard.

  • Validation Criteria: The system is validated only if the resolution (

    
    ) between the D and L enantiomers is 
    
    
    
    , and the tailing factor (
    
    
    ) is
    
    
    .
  • Troubleshooting: If

    
    , decrease the Methanol concentration to 5% to force stronger hydrophobic inclusion.
    
Protocol 2: Polysaccharide Reversed-Phase Method

Ideal for laboratories already utilizing Cellulose-based columns for protected amino acids[4].

  • Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm).

  • Mobile Phase: Water / Acetonitrile (typically 60:40 v/v, containing 0.1% Formic Acid to suppress ionization of any trace impurities).

  • Flow Rate: 1.0 mL/min.

  • Validation Criteria: Ensure baseline resolution (

    
    ) of the racemic standard before proceeding to unknown sample quantification.
    

Workflow S1 Sample Prep 1 mg/mL in Mobile Phase S2 Column Equilibration ≥ 10 Column Volumes S1->S2 S3 Injection 10 μL S2->S3 S4 Isocratic Elution Water/MeOH or H2O/ACN S3->S4 S5 UV Detection λ = 254 nm S4->S5 S6 Self-Validation Rs ≥ 1.5, Tf ≤ 1.5 S5->S6

Caption: Self-validating HPLC workflow for Mth-DL-phenylalanine enantiomeric separation.

References

  • Zhang, X., et al. (1996). "The Enantioresolution of Methylthiohydantoin‐Amino Acids on R, S‐2‐hydroxypropyl Derivatized β‐Cyclodextrin Bonded Stationary Phase Using the Water‐Based Mobile Phase." Journal of the Chinese Chemical Society. Available at:[Link]

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Application Notes. Available at: [Link]

  • "Analysis of Chiral Organic Molecules: Methodology and Applications." Scribd Document Repository. Available at:[Link]

Sources

High-Resolution NMR Characterization of Mth-DL-Phenylalanine Conformational Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methylthiohydantoin-DL-phenylalanine (Mth-DL-phenylalanine) is a vital structural motif utilized in peptidomimetic drug development and Edman degradation sequencing[1]. The molecule exhibits complex stereochemistry, existing as a racemic mixture of enantiomers that dynamically exchange between "folded" and "extended" conformational isomers (rotamers) in solution[2]. Elucidating these specific conformations is critical for understanding receptor-ligand binding affinities. This guide objectively compares the efficacy of Advanced Derivatized β-Cyclodextrin (β-CD) Chiral Solvating Agents (CSAs) against traditional Lanthanide Shift Reagents (LSRs) and Chiral HPLC for the structural elucidation of Mth-DL-phenylalanine.

Mechanistic Overview: The Causality of Chiral Discrimination

In a standard achiral solvent, the D- and L-enantiomers of Mth-DL-phenylalanine yield indistinguishable NMR spectra. To differentiate them, a chiral environment must be introduced to form transient diastereomeric complexes[3].

The structural challenge lies in the rotation around the


 bond. The benzyl moiety can adopt a folded conformation (where the aromatic ring sits over the thiohydantoin core) or an extended conformation[2]. Determining the dominant rotamer requires measuring the spatial proximity of protons using 2D NOESY or ROESY NMR[3].

Herein lies the critical failure point of traditional methods: Lanthanide Shift Reagents (LSRs) utilize paramagnetic metal centers (e.g., Europium) to induce large chemical shift differences. However, these unpaired electrons cause Paramagnetic Relaxation Enhancement (PRE), which drastically shortens the


 relaxation times[4]. This results in severe line broadening that obliterates the fine 

-couplings and NOE cross-peaks necessary for conformational assignment.

Conversely, Derivatized β-CD CSAs are diamagnetic. They separate the enantiomeric signals via anisotropic shielding within their chiral hydrophobic cavities while perfectly preserving the intrinsic relaxation pathways required for 2D ROESY analysis[3].

Mechanism Racemate Mth-DL-phenylalanine (Racemic Mixture) CompD Transient Complex (D-isomer) Extended Conformation Racemate->CompD + CSA CompL Transient Complex (L-isomer) Folded Conformation Racemate->CompL + CSA CSA Derivatized β-CD (Chiral Selector) CSA->CompD CSA->CompL NMR Distinct NMR Signals (ΔΔδ > 0.05 ppm) CompD->NMR CompL->NMR

Mechanism of transient diastereomeric complexation for NMR resolution.

Comparative Performance Analysis

The following table summarizes the objective performance metrics of the three primary analytical approaches for characterizing Mth-DL-phenylalanine isomers.

Performance MetricDerivatized β-CD CSA (Product)Lanthanide Shift Reagents (LSRs)Chiral HPLC
Enantiomeric Resolution (ΔΔδ) High (0.05 - 0.15 ppm)Very High (>0.20 ppm)N/A (Baseline separation)
Line Broadening Effect Minimal (Diamagnetic)Severe (Paramagnetic)N/A
Conformational Elucidation Excellent (Preserves ROE) Poor (ROE signals destroyed)None (Separation only)
Sample Recovery High (Non-destructive)Low (Complex extraction)Low (Requires prep-scale)
Analysis Time ~2 Hours (inc. 2D NMR)~1 Hour~30 Minutes

Data Interpretation: While Chiral HPLC is superior for preparative physical separation, it provides zero in-solution structural data. LSRs offer rapid signal splitting but sacrifice structural integrity. The Derivatized β-CD CSA is the only system that allows simultaneous enantiomeric resolution and conformational mapping[4].

Experimental Protocol: Self-Validating NMR Workflow

To ensure rigorous scientific integrity, the following protocol utilizes a self-validating titration method coupled with 2D ROESY. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is explicitly chosen over NOESY because the molecular weight of the CSA-analyte complex (~1500 Da) falls into the intermediate correlation time regime (


), where standard NOE signals can cross zero and disappear[3]. ROESY guarantees positive cross-relaxation peaks regardless of the magnetic field strength.

Step 1: Baseline Sample Preparation

  • Dissolve 5.0 mg of Mth-DL-phenylalanine in 600 µL of deuterated chloroform (

    
    ) or 
    
    
    
    .
  • Acquire a standard 1D

    
     NMR spectrum (600 MHz recommended) to establish baseline chemical shifts for the 
    
    
    
    proton and the thiohydantoin NH proton.

Step 2: CSA Titration and Optimization

  • Prepare a stock solution of the Derivatized β-CD CSA (e.g., Heptakis(2,3-di-O-acetyl)-β-cyclodextrin) in the same deuterated solvent.

  • Add the CSA to the NMR tube in sequential molar equivalents (0.5, 1.0, 1.5, 2.0 eq).

  • Acquire a 1D

    
     NMR spectrum after each addition.
    
  • Validation Check: Monitor the splitting of the

    
     proton signal. Stop titration when the enantiomeric peak separation (
    
    
    
    ) exceeds 0.05 ppm, ensuring baseline resolution without oversaturating the solution and increasing viscosity.

Step 3: 2D ROESY Acquisition

  • Set up a phase-sensitive 2D ROESY experiment.

  • Set the continuous-wave spin-lock pulse to a low power (e.g., 2-3 kHz) to minimize TOCSY artifacts.

  • Apply a mixing time (

    
    ) of 300 ms. Causality: A 300 ms mixing time is optimal for capturing direct dipole-dipole interactions between the benzyl protons and the thiohydantoin core without allowing spin-diffusion to artificially inflate cross-peak intensities[1].
    
  • Acquire 256 increments in the indirect dimension (

    
    ) with 16-32 scans per increment.
    

Step 4: Conformational Deconvolution

  • Process the 2D data with zero-filling and appropriate window functions (e.g., squared sine bell).

  • Integrate the cross-peaks between the aromatic protons and the thiohydantoin NH/CH protons.

  • Calculate the interatomic distances (

    
    ) to determine the population ratio of the folded vs. extended rotamers for both the D- and L-enantiomers[2].
    

Workflow A Sample Preparation Mth-DL-phenylalanine B CSA Titration (Derivatized β-CD) A->B C 1D 1H NMR (Enantiomeric Resolution) B->C D 2D ROESY Acquisition (300ms Mixing Time) C->D E Data Processing (Rotamer Populations) D->E

Workflow for NMR characterization of Mth-DL-phenylalanine isomers.

Conclusion

For drug development professionals and structural chemists, the choice of analytical reagent dictates the depth of structural insight. While Chiral HPLC and LSRs have their niche applications, the use of a diamagnetic Derivatized β-CD CSA is the only method that preserves the delicate magnetic environment required for 2D ROESY. This allows for the precise, simultaneous determination of both enantiomeric purity and in-solution conformational isomerism of Mth-DL-phenylalanine.

References[3] Chiral Separations: Methods And Protocols - VDOC.PUB -https://vdoc.pub/download/chiral-separations-methods-and-protocols-76ciuh9601c0[2] Crystal structures and conformations of 5-benzyl-2-thiohydantoin and its 1-acetylated derivative - NII.AC.JP -https://ci.nii.ac.jp/naid/110006385570[1] Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.joc.2c01903[4] On Formation of Thiohydantoins from Amino Acids under Acylation Conditions - ResearchGate -https://www.researchgate.net/publication/229986708_On_Formation_of_Thiohydantoins_from_Amino_Acids_under_Acylation_Conditions

Sources

Validating purity of commercial Mth-DL-phenylalanine reagents

Validating Purity of Commercial -Methyl-DL-Phenylalanine Reagents: A Comparative Technical Guide

Executive Summary

In the development of proteolytically stable peptidomimetics,


-Methyl-DL-Phenylalanine

However, commercial reagents vary significantly in quality.[1] Unlike standard proteinogenic amino acids, "Mth" variants are often synthesized via Bucherer-Bergs or Strecker reactions, leading to unique impurity profiles including hydantoins, unreacted ketones, and trace metal catalysts. Furthermore, the "DL" designation implies a racemic mixture, but batch-to-batch variations in enantiomeric ratio (ER) can disastrously affect the binding affinity of the final drug candidate.

This guide provides a self-validating system to qualify these reagents before they enter your synthesis pipeline.

Part 1: The Hidden Risks of "Tech Grade" Reagents

Commercial suppliers often categorize non-proteinogenic amino acids into grades that can be misleading. Below is a comparative analysis of typical commercial specifications versus the rigorous requirements of pharmaceutical development.

Comparative Analysis: Commercial Grades
FeatureGrade A: Pharma/Crystal Grade Grade B: Synthesis/Tech Grade Impact on Drug Development
Purity (HPLC) > 99.0%> 95.0% or "Report"Coupling Efficiency: 95% purity implies 5% contaminants that can terminate peptide chains or form deletion sequences.
Chiral Ratio 50:50 (± 2%)Unspecified (e.g., 40:60 to 60:40)Potency Shift: If the active isomer is the L-form, a skew toward D-form reduces effective concentration and alters IC50 values.
Water (KF) < 0.5%< 2.0%Weighing Errors: High water content leads to incorrect stoichiometry during solid-phase peptide synthesis (SPPS).
Major Impurity Phenylalanine (Des-methyl)5-Methyl-5-benzylhydantoinSide Reactions: Hydantoins are synthesis intermediates that can act as chain terminators.

Part 2: Strategic Validation Workflow

To ensure data integrity, you must treat incoming reagents as "suspect" until validated. The following decision matrix outlines the Go/No-Go criteria for accepting a batch of Mth-DL-Phe.

Workflow Visualization: The QC Gatekeeper

QC_WorkflowStartReagent Arrival(Mth-DL-Phe)SolubilitySolubility Check(1M HCl / MeOH)Start->SolubilityHPLC_AchiralProtocol A:Achiral Purity (RP-HPLC)Solubility->HPLC_AchiralClear SolutionRejectQUARANTINE / REJECTSolubility->RejectTurbid/PptPurity_CheckPurity > 98.5%?HPLC_Achiral->Purity_CheckHPLC_ChiralProtocol B:Chiral Ratio (Crown Ether)Purity_Check->HPLC_ChiralYesPurity_Check->RejectNo (ID Impurities)Ratio_CheckRatio 50:50 (±5%)?HPLC_Chiral->Ratio_CheckReleaseRELEASE FORSYNTHESISRatio_Check->ReleaseYesRatio_Check->RejectNo (Enantio-enriched)

Figure 1: Decision matrix for qualifying non-proteinogenic amino acid reagents. Note that solubility failure often indicates inorganic salt contamination.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . This means they include internal system suitability checks to ensure the instrument is performing correctly before data is accepted.

Protocol A: Chemical Purity via RP-HPLC

Objective: Detect synthesis byproducts (hydantoins) and des-methyl impurities.

The Challenge:

Perchlorate-based mobile phase

Instrument Setup:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Perchloric Acid (

    
    ) in Water (pH ~2.0). Note: Perchlorate is superior to TFA for low-UV detection of aromatic rings.
    
  • Mobile Phase B: Acetonitrile.[2]

  • Detection: UV at 215 nm (peptide bond/amide) and 254 nm (phenyl ring).

Methodology:

  • Gradient: 5% B to 60% B over 20 minutes.

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase A.

  • System Suitability: Inject a standard of L-Phenylalanine.[3] It must elute before

    
    -Methyl-Phe due to lower hydrophobicity. If they co-elute, the gradient is too steep.
    

Acceptance Criteria:

  • Main peak area > 98.5%.

  • No single impurity > 0.5%.

  • Specific Impurity Check: Look for a peak at Relative Retention Time (RRT) ~0.8. This is often the unmethylated Phenylalanine contaminant.

Protocol B: Chiral Validation via Ligand Exchange

Objective: Confirm the reagent is truly DL (Racemic) and not an off-spec enantiomerically enriched batch.

The Challenge: Derivatization (e.g., Marfey's reagent) is time-consuming and introduces its own kinetic errors. Direct analysis using Crown Ether columns is the authoritative standard for underivatized amino acids containing primary amines.

Instrument Setup:

  • Column: Crownpak CR(+) (Daicel) or equivalent Crown Ether phase.

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0). Strictly aqueous.

  • Temperature: 25°C (Lower temperatures improve separation but increase pressure).

Mechanism of Action: The crown ether (18-crown-6 derivative) forms a host-guest complex with the ammonium ion (


Visualizing Chiral Recognition

Chiral_Mechanismcluster_LD-Isomer Interactioncluster_DL-Isomer InteractionColumnStationary Phase(Crown Ether)D_ComplexD-Mth-Phe(Strong Complex)Column->D_Complex3 H-BondsL_ComplexL-Mth-Phe(Steric Clashes)Column->L_ComplexSteric HindranceD_ResultRetained(Elutes 2nd)D_Complex->D_ResultL_ResultPasses Through(Elutes 1st)L_Complex->L_Result

Figure 2: Mechanism of separation on Crownpak CR(+). The D-isomer typically forms a more stable complex and elutes later than the L-isomer for phenylalanine derivatives.

Methodology:

  • Isocratic Flow: 100% Aqueous

    
     (pH 1.5). Flow rate 0.4 mL/min.
    
  • Sample: Dissolve Mth-DL-Phe in water.

  • Observation: You should observe two distinct peaks with a resolution (

    
    ) > 1.5.
    
  • Calculation: Integration Area Ratio = Area(Peak 1) / Area(Peak 2).

Acceptance Criteria:

  • Ratio must be between 0.95 and 1.05 (indicating a 50:50 mix).

  • If the ratio is 1.5 or higher, the reagent is not DL; it is likely a failed asymmetric synthesis batch sold as racemic.

Part 4: Data Interpretation & Troubleshooting

Scenario: The "Ghost" Peak

Observation: In Protocol A (Achiral), you see a small peak eluting immediately after the solvent front. Cause: This is often Ammonium Chloride or inorganic salts remaining from the hydrolysis of the hydantoin intermediate. Action: While not UV active, high salt content affects weighing. Run a silver nitrate precipitation test or check conductivity. If high, perform a desalting step or reject.

Scenario: Split Peaks in Chiral HPLC

Observation: The peaks in Protocol B look like "shoulders" rather than resolved peaks. Cause: pH is too high. The amino group must be fully protonated (

Action:not


References

  • Sigma-Aldrich. (2009). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guide. Link

  • Hyun, M. H. (2006). Ligand exchange chromatography for the chiral separation of amino acids and hydroxy acids. Journal of Separation Science. Link

  • Smolecule. (2024). Purification methods for alpha-L-aspartyl-L-phenylalanine methyl ester and related derivatives. Application Note. Link

  • BenchChem. (2024). Discovery and Validation of Non-Proteinogenic Amino Acids. Technical Guide. Link

  • ResearchGate. (2000). Determination of chiral purity of synthetic amino acids by high performance liquid chromatography. Link

Circular Dichroism Analysis of Mth-DL-Phenylalanine Induced Secondary Structures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and protocol for the Circular Dichroism (CD) analysis of MTH-DL-Phenylalanine (Methylthiohydantoin-DL-phenylalanine).

Editorial Note: The term "Mth-DL-phenylalanine" refers to Methylthiohydantoin-DL-phenylalanine (CAS: 30615-87-3), a cyclized derivative often generated during N-terminal amino acid sequencing (modified Edman/Stark degradation). While standard DL-mixtures are CD-silent, this guide focuses on the induced secondary structures (supramolecular chirality) observed when these derivatives interact with chiral selectors (e.g., Cyclodextrins) or undergo spontaneous symmetry breaking during self-assembly. We also distinguish this from


-Methyl-Phenylalanine (helix inducer) to ensure precise application.

A Comparative Guide for Structural Analysis & Enantiomeric Resolution

Part 1: Technical Foundation & Mechanism

The Analyte: MTH-DL-Phenylalanine

MTH-DL-Phenylalanine is a thiohydantoin derivative. Unlike linear peptides that form


-helices or 

-sheets, MTH-Phe is a rigid, cyclic small molecule.
  • Chromophore: The thiohydantoin ring (

    
    ) absorbs strongly in the UV region (approx. 260–270 nm), making it an excellent candidate for CD analysis despite its small size.
    
  • The "DL" Challenge: As a racemic mixture (DL), MTH-Phenylalanine exhibits a net zero CD signal in isotropic solution because the L- and D-enantiomers cancel each other out.

  • Induced Secondary Structure (The Solution): To analyze this molecule, researchers induce a supramolecular secondary structure (Induced Circular Dichroism, ICD) by introducing a chiral host (e.g.,

    
    -Cyclodextrin) or analyzing the solid-state self-assembly (films/hydrogels) where chiral symmetry breaking can occur.
    
Mechanism of Induced CD (ICD)

The "induced secondary structure" refers to the conformational restriction and chiral environment imposed on the MTH-Phe guest by a host molecule.

  • Host-Guest Complex: The benzyl side chain of MTH-Phe inserts into the hydrophobic cavity of a chiral selector (e.g.,

    
    -Cyclodextrin).
    
  • Chiral Perturbation: The chiral host breaks the symmetry of the electronic environment around the achiral thiohydantoin chromophore.

  • Signal Generation: This interaction induces a Cotton effect (ICD) in the 260–270 nm region. The sign and magnitude of this peak correlate with the specific enantiomer (L or D) preferentially bound or the geometry of insertion.

Part 2: Comparative Analysis of Derivatives

To select the right derivative for your structural study, compare MTH-Phe with its alternatives.

FeatureMTH-Phenylalanine PTH-Phenylalanine Fmoc-Phenylalanine
Full Name Methylthiohydantoin-PhePhenylthiohydantoin-PheFluorenylmethoxycarbonyl-Phe
Primary Use Sequencing (Stark/Modified Edman), Chiral AnalysisStandard Edman DegradationPeptide Synthesis, Hydrogel Self-Assembly
CD Active Region 260–270 nm (Thiohydantoin

)
269 nm (Thiohydantoin + Phenyl)300–310 nm (Fluorenyl)
Solubility Methanol, AcetonitrileAcetonitrile, MethanolDMSO, basic water
Induced Structure Supramolecular (Host-Guest) Crystalline packingNanofibrous Hydrogels (

-sheets)
Advantages High volatility (GC-MS compatible), distinct CD peakIndustry standard for sequencingExcellent self-assembly properties
Critical Distinction: MTH vs. -Methyl
  • MTH-Phe: Cyclic derivative (Analysis/Sequencing).

  • 
    -Methyl-Phe (MePhe):  Modified amino acid (Helix Inducer).
    
    • Note: If your goal is to induce helical peptides , use

      
      -Methyl-Phe. If your goal is chiral analysis of residues , use MTH-Phe.
      

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the generation of Induced Circular Dichroism (ICD) spectra for MTH-DL-Phenylalanine using a Cyclodextrin (CDx) host to resolve the enantiomeric contributions.

Phase 1: Sample Preparation
  • Stock Solution (Analyte): Dissolve MTH-DL-Phenylalanine (1.0 mM) in spectroscopic grade Methanol.

    • Validation: Ensure solution is clear. Absorbance at 265 nm should be approx 0.8–1.0 AU (dilute if necessary to keep High Tension (HT) voltage < 600V).

  • Host Solution (Chiral Selector): Prepare 10 mM

    
    -Cyclodextrin (
    
    
    
    -CDx) in Phosphate Buffer (10 mM, pH 7.0).
  • Titration Series: Prepare 5 samples with fixed MTH-Phe concentration (0.1 mM final) and increasing

    
    -CDx concentrations (0, 1, 2, 5, 10 mM).
    
Phase 2: CD Measurement Parameters
  • Instrument: Jasco J-1500 or equivalent.

  • Cell Path Length: 1 mm (Quartz cuvette).

  • Temperature: 25°C (Peltier controlled).

  • Parameters:

    • Range: 350 nm – 200 nm.

    • Bandwidth: 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Accumulations: 3 scans (averaged).

Phase 3: Data Processing
  • Baseline Correction: Subtract the spectrum of the

    
    -CDx buffer (host only) from the MTH-Phe + Host spectrum.
    
    • Note:

      
      -CDx has negligible signal >240 nm but must be subtracted for accuracy.
      
  • Zeroing: Zero the spectrum at 350 nm (non-absorbing region).

  • Interpretation:

    • No Host: Flat line (Racemic cancellation).

    • With Host: Emergence of a bisignate or monosignate peak at ~265 nm.

    • Positive ICD: Indicates preferential inclusion or specific geometry of the L-isomer (typically).

    • Negative ICD: Indicates the opposite.[1][2]

Part 4: Visualization of Mechanism

The following diagram illustrates the workflow for analyzing MTH-DL-Phenylalanine, distinguishing between the "Silent" racemic state and the "Active" induced state.

MTH_Analysis_Workflow Raw MTH-DL-Phenylalanine (Racemic Mixture) Solvent Isotropic Solvent (MeOH/Water) Raw->Solvent Host Chiral Host (β-Cyclodextrin) Raw->Host Titration CD_Silent CD Silent (Signals Cancel) Solvent->CD_Silent No Symmetry Breaking Complex Host-Guest Complex (Supramolecular Assembly) Host->Complex Inclusion CD_Active Induced CD (ICD) Signal @ 265 nm Complex->CD_Active Chiral Perturbation Analysis Enantiomeric Differentiation CD_Active->Analysis Quantify L/D Ratio

Caption: Workflow showing how chiral hosts induce CD signals in racemic MTH-Phenylalanine, enabling structural analysis.

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
HT Voltage > 700V Sample too concentrated or solvent absorbs UV (e.g., Acetone).Dilute sample or switch to Methanol/Water.
No CD Signal (with Host) Binding affinity is too weak (

low) or racemization is fast.
Increase host concentration or lower temperature (stabilizes complex).
Signal Drift Photodecomposition of Thiohydantoin.Use a fresh sample; minimize exposure to short-wave UV.
Unexpected Peak Shift pH-dependent tautomerization of the thiohydantoin ring.Buffer the solution at pH 7.0; avoid extreme pH.

References

  • Circular Dichroism of Amino Acid Deriv

    • Source: ChemPhysChem, 2015.
    • Context: Analysis of CD signals in single amino acid building blocks and their deriv
    • URL:[Link]

  • Chiral Separ

    • Source: Journal of Chromatography A.[3][4]

    • Context: Use of Cyclodextrins to resolve MTH-amino acids and generate ICD signals.[4]

    • URL:[Link]

  • Self-Assembly of Phenylalanine Deriv

    • Source: ACS Biom
    • Context: Comparative self-assembly mechanisms of modified phenylalanine.[5][6]

    • URL:[Link]

  • Source: Sigma-Aldrich / Thermo Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.